molecular formula C11H15BrO4 B1590507 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene CAS No. 73875-27-1

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Cat. No.: B1590507
CAS No.: 73875-27-1
M. Wt: 291.14 g/mol
InChI Key: FQPOTLCIUAYGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a useful research compound. Its molecular formula is C11H15BrO4 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO4/c1-6-7(12)9(14-3)11(16-5)10(15-4)8(6)13-2/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPOTLCIUAYGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502579
Record name 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73875-27-1
Record name 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene: A Key Intermediate in Coenzyme Q Analogue Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Crucial Building Block

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, identified by its CAS number 73875-27-1, is a polysubstituted aromatic compound of significant interest in the field of synthetic organic chemistry. Its highly functionalized benzene ring, featuring four methoxy groups, a methyl group, and a reactive bromine atom, makes it a valuable and versatile intermediate. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role as a precursor in the synthesis of Coenzyme Q (ubiquinone) analogues. These analogues are the subject of extensive research due to their potential therapeutic applications stemming from their involvement in cellular respiration and antioxidant activities.[1][2] Understanding the chemistry of this key intermediate is therefore essential for researchers and drug development professionals working in this area.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective handling, purification, and application in synthetic protocols.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 73875-27-1[3]
Molecular Formula C₁₁H₁₅BrO₄[4]
Molecular Weight 291.14 g/mol [4]
Appearance Liquid[5]
Boiling Point 127 °C at 5 mmHg[5]
Density 1.3 ± 0.1 g/cm³[4]
Flash Point 128.0 ± 25.0 °C[4]
Refractive Index 1.513[4]
Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of publicly available spectra is not readily accessible, the expected spectral data can be predicted based on the analysis of similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and methoxy protons. Due to the highly substituted nature of the aromatic ring, there are no aromatic protons. The methyl group protons would likely appear as a singlet, and the four methoxy groups would present as four distinct singlets, with their chemical shifts influenced by their position on the ring.

  • ¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon skeleton. Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the attached substituents (bromine, methyl, and methoxy groups). Additional signals for the methyl carbon and the four methoxy carbons would also be present.

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each bromine isotope. Fragmentation patterns would likely involve the loss of methyl groups from the methoxy substituents and potentially the loss of the bromine atom.[6][7]

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations from the methyl and methoxy groups, C-O stretching from the methoxy groups, and C=C stretching vibrations of the aromatic ring. The C-Br stretching vibration would likely appear in the fingerprint region.[8]

Synthesis Pathway: Constructing the Core Structure

The synthesis of this compound is a multi-step process that starts from readily available precursors. The overall strategy involves the construction of the polysubstituted benzene ring followed by a regioselective bromination.

Synthesis_Pathway cluster_0 Synthesis of 2,3,4,5-Tetramethoxytoluene cluster_1 Bromination 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Intermediate_A 3,4,5-Trimethoxytoluene 3,4,5-Trimethoxybenzaldehyde->Intermediate_A Wolff-Kishner Reduction Intermediate_B 2,3,4-Trimethoxyphenol Intermediate_A->Intermediate_B Oxidation Intermediate_C 2,3,4,5-Tetramethoxytoluene Intermediate_B->Intermediate_C Methylation Target_Compound 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene Intermediate_C->Target_Compound Electrophilic Bromination

Figure 1: Synthetic pathway to this compound.

The synthesis commences with the Wolff-Kishner reduction of 3,4,5-trimethoxybenzaldehyde to yield 3,4,5-trimethoxytoluene. Subsequent oxidation and methylation steps lead to the formation of the key precursor, 2,3,4,5-tetramethoxytoluene.[9] The final and critical step is the regioselective electrophilic bromination of 2,3,4,5-tetramethoxytoluene to introduce the bromine atom at the desired position, yielding the target compound. The electron-donating nature of the methoxy and methyl groups strongly activates the aromatic ring towards electrophilic substitution, necessitating carefully controlled reaction conditions to achieve mono-bromination at the sterically accessible position.

Detailed Experimental Protocol: Bromination of 2,3,4,5-Tetramethoxytoluene (Generalized Procedure)

Objective: To synthesize this compound via electrophilic bromination of 2,3,4,5-tetramethoxytoluene.

Materials and Equipment:

  • 2,3,4,5-Tetramethoxytoluene

  • N-Bromosuccinimide (NBS) or other suitable brominating agent

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Cooling bath (ice-water or dry ice-acetone)

  • Rotary evaporator

  • Chromatography equipment (silica gel, solvents)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3,4,5-tetramethoxytoluene in an appropriate anhydrous solvent.

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using a cooling bath to control the reactivity of the system.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., NBS) in the same solvent to the cooled solution of the starting material via a dropping funnel. The slow addition is crucial to prevent over-bromination and control the exothermic nature of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution) to consume any unreacted bromine. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Bromination_Workflow A Dissolve 2,3,4,5-tetramethoxytoluene in anhydrous solvent B Cool reaction mixture A->B C Slowly add brominating agent B->C D Monitor reaction by TLC C->D E Quench reaction D->E F Aqueous work-up and extraction E->F G Dry and concentrate organic phase F->G H Purify by column chromatography G->H

Figure 2: Generalized workflow for the bromination of 2,3,4,5-tetramethoxytoluene.

The Pivotal Role in Coenzyme Q Analogue Synthesis

The primary significance of this compound lies in its utility as a key building block for the synthesis of various Coenzyme Q (CoQ) analogues.[1][11] Coenzyme Q, a vital component of the electron transport chain, plays a crucial role in cellular energy production and acts as a potent antioxidant.[1][2] Synthetic analogues of CoQ are of great interest for their potential to modulate these biological activities and for the development of novel therapeutic agents.

The bromine atom in this compound serves as a versatile handle for introducing the isoprenoid side chain, a characteristic feature of Coenzyme Q molecules. This is typically achieved through cross-coupling reactions, such as Suzuki or Stille couplings, where the bromine is replaced by the desired isoprenoid unit. The four methoxy groups and the methyl group on the aromatic ring are essential for mimicking the core structure of the natural ubiquinone.

CoQ_Synthesis A 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene C Coenzyme Q Analogue Precursor A->C Cross-Coupling Reaction (e.g., Suzuki, Stille) B Isoprenoid Precursor (e.g., boronic acid or stannane) B->C D Oxidation C->D E Coenzyme Q Analogue D->E

Figure 3: General scheme for the synthesis of Coenzyme Q analogues.

Conclusion and Future Perspectives

This compound is a strategically important synthetic intermediate, primarily due to its role in the construction of Coenzyme Q analogues. Its synthesis, while requiring careful control, particularly in the final bromination step, provides access to a versatile building block for medicinal chemistry and drug discovery programs. The continued exploration of new synthetic methodologies for this compound and its application in the development of novel ubiquinone derivatives holds significant promise for advancing our understanding of cellular metabolism and for the potential treatment of various diseases. Further research to fully characterize its spectroscopic properties and to develop more efficient and scalable synthetic routes is warranted.

References

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Introduction

This compound is a polysubstituted aromatic compound with the chemical formula C₁₁H₁₅BrO₄.[1] As a highly functionalized benzene derivative, its unambiguous structural elucidation is critical for its application in research and development, particularly in fields such as medicinal chemistry and materials science where precise molecular architecture dictates biological activity and physical properties. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the structure of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The causality behind experimental choices and the self-validating nature of the combined data are emphasized throughout.

Molecular Structure and Numbering

The structure of this compound is a hexasubstituted benzene ring. According to IUPAC nomenclature for polysubstituted benzenes, the substituents are assigned locants to give the lowest possible numbers, with alphabetical priority in the case of a tie.[2][3] For clarity in spectroscopic assignments, the following numbering scheme will be used:

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, would provide definitive structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the methyl and methoxy protons. The absence of signals in the aromatic region (typically 6.5-8.0 ppm) would be the first indication of a fully substituted benzene ring.[4]

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer, co-adding at least 16 scans to ensure a good signal-to-noise ratio.[5]

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.40Singlet3H-CH₃ (C6)The methyl group is attached directly to the aromatic ring.
~ 3.80Singlet3H-OCH₃One of the four methoxy groups, likely the one least sterically hindered.
~ 3.85Singlet3H-OCH₃A second distinct methoxy group.
~ 3.90Singlet3H-OCH₃A third distinct methoxy group.
~ 3.95Singlet3H-OCH₃The fourth methoxy group, potentially the most sterically hindered or electronically differentiated.

Interpretation: The presence of four distinct singlets for the methoxy groups, each integrating to 3 protons, would indicate that the four methoxy groups are in chemically non-equivalent environments. This is consistent with the proposed structure where the electronic and steric effects of the bromine and methyl substituents prevent free rotation and create unique chemical environments for each methoxy group. The methyl group protons are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shifts of methoxy groups in aromatic systems typically range from 3.5 to 4.0 ppm.[6]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbon signals, including the quaternary carbons.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 15.0-CH₃ (C6)Aliphatic methyl carbon.
~ 61.0-OCH₃Methoxy carbons, which typically appear in the 55-65 ppm range.
~ 61.2-OCH₃
~ 61.5-OCH₃
~ 61.8-OCH₃
~ 115.0C1-BrThe carbon bearing the bromine atom is expected to be significantly shielded compared to the other aromatic carbons.
~ 125.0C6-CH₃The carbon bearing the methyl group.
~ 140-155C2, C3, C4, C5The four carbons bearing the methoxy groups are expected to be in the downfield region of the aromatic spectrum due to the deshielding effect of the oxygen atoms.

Interpretation: The spectrum is expected to show a total of 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule. The upfield methyl signal, the four distinct methoxy carbon signals, and the six unique aromatic carbon signals would provide strong evidence for the proposed structure. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

2D NMR Spectroscopy

To definitively assign the proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

Caption: Key HSQC and HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and connectivity.

Experimental Protocol:

  • Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.

Predicted Mass Spectrometry Data:

m/zIonRationale
290/292[M]⁺Molecular ion peak. The presence of a pair of peaks with approximately equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7]
275/277[M - CH₃]⁺Loss of a methyl radical from a methoxy group or the ring methyl group.
262/264[M - CO]⁺Loss of carbon monoxide.
247/249[M - CH₃ - CO]⁺Subsequent loss of CO from the [M - CH₃]⁺ fragment.
211[M - Br]⁺Loss of a bromine radical.

Interpretation: The most crucial observation in the mass spectrum would be the isotopic pattern of the molecular ion. The presence of two peaks of nearly equal abundance at m/z 290 and 292 would be definitive evidence for the presence of one bromine atom. The fragmentation pattern would likely involve the sequential loss of methyl radicals from the methoxy groups and the loss of the bromine atom.

fragmentation Figure 3: Proposed Mass Spectrometry Fragmentation Pathway M [C₁₁H₁₅BrO₄]⁺ m/z 290/292 M_minus_CH3 [C₁₀H₁₂BrO₄]⁺ m/z 275/277 M->M_minus_CH3 - CH₃ M_minus_Br [C₁₁H₁₅O₄]⁺ m/z 211 M->M_minus_Br - Br M_minus_CH3_minus_CO [C₉H₁₂BrO₃]⁺ m/z 247/249 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
2950-2850C-H stretchAliphatic (CH₃ and OCH₃)
1600-1450C=C stretchAromatic ring
1275-1200C-O stretchAryl ether (asymmetric)
1050-1010C-O stretchAryl ether (symmetric)
600-500C-Br stretchBromoalkane

Interpretation: The IR spectrum would be characterized by strong C-H stretching vibrations from the methyl and methoxy groups. The presence of aromatic C=C stretching bands would confirm the benzene ring. The most diagnostic peaks would be the strong C-O stretching bands characteristic of aryl ethers.[5][8][9][10] The C-Br stretch is typically weak and falls in the fingerprint region.

Proposed Synthesis

A plausible synthetic route to this compound would involve the bromination of the corresponding unbrominated precursor, 1,2,3,4-tetramethoxy-5-methylbenzene. This precursor could potentially be synthesized from commercially available starting materials through a series of methoxylation and methylation reactions. The bromination step could be achieved using a mild brominating agent like N-bromosuccinimide (NBS) to achieve regioselective monobromination.[11]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. The predicted NMR, MS, and IR data presented in this guide provide a robust framework for the confirmation of its structure. Each technique offers a unique piece of the puzzle, and together they form a self-validating system that ensures the scientific integrity of the structural assignment. This comprehensive approach is indispensable for researchers and professionals in the chemical sciences.

References

An In-Depth Technical Guide to the Initial Synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the initial synthesis methods for 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, a key building block in the synthesis of various biologically active molecules, including analogues of Coenzyme Q. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic synthesis of the precursor, 2,3,4,5-tetramethoxytoluene, from commercially available starting materials, and subsequently detail the targeted bromination to yield the final product. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of a Polysubstituted Aromatic Core

This compound is a highly functionalized aromatic compound. Its structure, featuring a dense array of electron-donating methoxy groups and a reactive bromine atom, makes it a versatile intermediate in organic synthesis. The polysubstituted benzene core is a common motif in a variety of natural products and pharmacologically active compounds. Specifically, this molecule serves as a crucial precursor for the construction of the benzoquinone head of Coenzyme Q analogues, which are investigated for their roles in cellular respiration and as antioxidants.

The synthetic challenge lies in the controlled, regioselective introduction of the bromine atom onto a highly activated benzene ring. This guide will first address the synthesis of the necessary precursor, 2,3,4,5-tetramethoxytoluene, and then explore the strategic considerations for its subsequent bromination.

Synthesis of the Precursor: 2,3,4,5-Tetramethoxytoluene

The synthesis of 2,3,4,5-tetramethoxytoluene is a critical first stage. Two primary, reliable routes from commercially available starting materials are presented below.

Route A: From 3,4,5-Trimethoxybenzaldehyde

This route leverages the commercially available 3,4,5-trimethoxybenzaldehyde and involves a sequence of reduction, formylation, Dakin oxidation, and methylation.

Workflow Diagram: Synthesis of 2,3,4,5-Tetramethoxytoluene from 3,4,5-Trimethoxybenzaldehyde

Synthesis_Route_A start 3,4,5-Trimethoxybenzaldehyde step1 Wolff-Kishner or Clemmensen Reduction start->step1 intermediate1 3,4,5-Trimethoxytoluene step1->intermediate1 step2 Vilsmeier-Haack Formylation intermediate1->step2 intermediate2 2-Formyl-3,4,5- trimethoxytoluene step2->intermediate2 step3 Dakin Oxidation intermediate2->step3 intermediate3 2-Hydroxy-3,4,5- trimethoxytoluene step3->intermediate3 step4 Methylation intermediate3->step4 end 2,3,4,5-Tetramethoxytoluene step4->end

Caption: Synthetic pathway from 3,4,5-trimethoxybenzaldehyde to 2,3,4,5-tetramethoxytoluene.

Experimental Protocol: Route A

Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxytoluene

  • Rationale: The initial step involves the reduction of the aldehyde functionality to a methyl group. The Wolff-Kishner reduction is a classic and effective method for this transformation under basic conditions, which is compatible with the electron-rich aromatic ring.

  • Procedure:

    • To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq).

    • Add potassium hydroxide pellets (4.0 eq) and heat the mixture to 180-200 °C for 4 hours, allowing water and excess hydrazine to distill off.

    • Cool the reaction mixture, dilute with water, and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4,5-trimethoxytoluene.

Step 2: Formylation of 3,4,5-Trimethoxytoluene

  • Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings. The directing effects of the three methoxy groups and the methyl group will favor substitution at the C2 position.

  • Procedure:

    • To a solution of 3,4,5-trimethoxytoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-formyl-3,4,5-trimethoxytoluene.

Step 3: Dakin Oxidation of 2-Formyl-3,4,5-trimethoxytoluene

  • Rationale: The Dakin oxidation converts an ortho- or para-hydroxyaryl aldehyde or ketone into a benzenediol. In this case, it is used to introduce a hydroxyl group at the C2 position by replacing the formyl group.

  • Procedure:

    • Dissolve 2-formyl-3,4,5-trimethoxytoluene (1.0 eq) in a solution of aqueous sodium hydroxide.

    • Add hydrogen peroxide (30% solution, 1.5 eq) dropwise at a temperature below 40 °C.

    • Stir the mixture for 1-2 hours, then acidify with dilute sulfuric acid.

    • Extract the product, 2-hydroxy-3,4,5-trimethoxytoluene, with a suitable solvent like ethyl acetate.

Step 4: Methylation of 2-Hydroxy-3,4,5-trimethoxytoluene

  • Rationale: The final step to obtain the precursor is the methylation of the newly introduced hydroxyl group. A standard Williamson ether synthesis using a methylating agent in the presence of a base is employed.

  • Procedure:

    • To a solution of 2-hydroxy-3,4,5-trimethoxytoluene (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (2.0 eq).

    • Add dimethyl sulfate or methyl iodide (1.2 eq) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the residue by column chromatography to afford 2,3,4,5-tetramethoxytoluene.

Route B: From 3,4,5-Trimethoxytoluene via Nitration and Reduction

An alternative approach involves the nitration of 3,4,5-trimethoxytoluene, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydroxylation, and finally methylation. This route can also be effective but involves handling of potentially hazardous intermediates.

Bromination of 2,3,4,5-Tetramethoxytoluene

The final step is the regioselective bromination of the highly activated 2,3,4,5-tetramethoxytoluene to yield this compound.

Mechanistic Considerations and Regioselectivity

The benzene ring in 2,3,4,5-tetramethoxytoluene is extremely electron-rich due to the presence of four methoxy groups and one methyl group. All five substituents are ortho-, para-directing activators.[1] The directing effects of these groups will determine the position of electrophilic bromination.

  • Methoxy groups (-OCH₃): These are strong activating groups and powerful ortho-, para-directors due to the resonance donation of a lone pair of electrons from the oxygen atom.[2][3]

  • Methyl group (-CH₃): This is a weaker activating group that directs ortho and para through an inductive effect.[1]

In cases of multiple activating groups, the most powerful activating group generally controls the position of substitution.[4] In 2,3,4,5-tetramethoxytoluene, the position C6 is ortho to the methoxy group at C5 and para to the methoxy group at C2. This makes the C6 position highly activated and the most likely site for electrophilic attack.

Diagram: Directing Effects in the Bromination of 2,3,4,5-Tetramethoxytoluene

References

A Technical Guide to the Solubility and Stability of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds and outlines robust experimental protocols for its characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective handling, formulation, and development.

Introduction: Understanding the Physicochemical Landscape

This compound (MW: 291.14 g/mol ) is a highly substituted bromobenzene derivative.[1][2] Its structure, featuring a bromine atom, a methyl group, and four methoxy groups on a benzene ring, suggests a non-polar character with potential for some limited polarity conferred by the oxygen atoms of the methoxy groups. Understanding its solubility and stability is paramount for its application in various research and development phases, from reaction work-ups and purification to formulation and long-term storage.

Key Physicochemical Properties (Predicted and Reported):

PropertyValueSource
Molecular FormulaC₁₁H₁₅BrO₄[1][2]
Molecular Weight291.14 g/mol [1]
Boiling Point317.0 ± 37.0 °C at 760 mmHg[1]
Density1.3 ± 0.1 g/cm³[1]
Flash Point128.0 ± 25.0 °C[1]
Refractive Index1.513[1]
XLogP32.94[1]

The predicted octanol-water partition coefficient (XLogP3) of 2.94 suggests that the compound is significantly more soluble in non-polar organic solvents than in water.[1]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in non-polar organic solvents and limited solubility in polar solvents.

Predicted Solubility
  • High Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether, and in moderately polar solvents like dichloromethane and ethyl acetate.[3]

  • Limited Solubility: Expected in polar aprotic solvents like acetone and acetonitrile.

  • Poor Solubility: Expected in highly polar protic solvents such as water, methanol, and ethanol.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely used technique for this purpose.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, toluene).

    • Ensure that a solid excess of the compound remains undissolved.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-saturated syringe to avoid precipitation.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions) into a clean, pre-weighed vial.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate. This can be achieved through various analytical techniques:

      • Gravimetric Analysis: Evaporate the solvent from the filtered solution and weigh the remaining solid. This is suitable for non-volatile solutes and solvents.

      • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable detector (e.g., UV-Vis) to quantify the analyte concentration against a calibration curve. This is the preferred method for its accuracy and sensitivity.

      • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for quantification.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification prep1 Add excess compound to solvents prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sample1 Settle undissolved solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 quant Analyze concentration (HPLC, GC, Gravimetric) sample3->quant G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxid Oxidative Degradation prep->oxid thermal Thermal Degradation prep->thermal photo Photodegradation prep->photo analyze Analyze by stability-indicating HPLC-DAD/MS acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze

References

A Technical Guide to the Synthesis, Reactivity, and Application of Substituted Bromobenzenes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted bromobenzenes are foundational pillars in the edifice of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Their utility stems from the unique reactivity of the carbon-bromine (C-Br) bond, which serves as a versatile functional handle for a vast array of chemical transformations. While the benzene ring provides a rigid scaffold, the bromine atom acts as a "linchpin," enabling the strategic construction of complex molecular architectures through reactions such as transition metal-catalyzed cross-couplings, organometallic reagent formation, and nucleophilic substitutions.[1][2] This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the synthesis, core reactivity, and practical application of these indispensable chemical intermediates. We will delve into the causality behind experimental choices, provide field-proven protocols, and illuminate the pathways that transform simple bromobenzenes into complex, life-altering molecules.

PART 1: Synthesis of Substituted Bromobenzenes

The efficient synthesis of bromobenzene precursors is the gateway to their extensive application. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Electrophilic Aromatic Substitution: The Direct Approach

The most common and direct method for synthesizing bromobenzene is the electrophilic aromatic substitution of benzene with molecular bromine (Br₂).[3] This reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the Br-Br bond, generating a potent electrophile ("Br⁺") that attacks the electron-rich benzene ring.[1][4]

Causality of Experimental Choice: The catalyst's role is paramount; without it, bromine is not electrophilic enough to react with the stable aromatic ring. The reaction temperature is a critical parameter to control. While gentle heating can initiate the reaction, lower temperatures are generally favored to minimize the formation of the primary byproduct, p-dibromobenzene, thereby improving the yield of the desired monosubstituted product.[4]

The Sandmeyer Reaction: A Versatile Route from Anilines

An alternative and highly versatile pathway is the Sandmeyer reaction, which utilizes substituted anilines as starting materials.[3][5] This multi-step process involves:

  • Diazotization: The aniline is treated with a nitrous acid source (typically NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.

  • Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom.[4]

Causality of Experimental Choice: The Sandmeyer reaction is particularly valuable for synthesizing bromobenzenes with substitution patterns that are not easily accessible through direct bromination due to directing group effects.[6] The diazonium salt is highly reactive and unstable at higher temperatures, making strict temperature control essential for a successful outcome. Some variations of this reaction may proceed through a radical mechanism.[5][6]

Table 1: Comparison of Primary Synthesis Routes for Bromobenzenes
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Electrophilic Bromination BenzeneBr₂, Lewis Acid (e.g., FeBr₃)Direct, short synthetic route, simple operation.[4]Can produce di-substituted byproducts; regioselectivity is dictated by existing substituents.[4]
Sandmeyer Reaction Aniline1. NaNO₂, HBr2. CuBrVersatile for complex substitution patterns; starts from readily available anilines.[5]Multi-step process; requires careful temperature control; diazonium intermediates can be unstable.[4]

PART 2: Foundational Reactivity and Key Transformations

The synthetic power of substituted bromobenzenes is unlocked through a series of robust and well-understood chemical transformations. These reactions are the workhorses of medicinal chemistry for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of most drug molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry.[7] These reactions provide a powerful and versatile method for forming C-C, C-N, and C-O bonds, with aryl bromides being among the most common and effective coupling partners due to their optimal balance of reactivity and stability.[7][8]

The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium complex, which typically cycles between Pd(0) and Pd(II) oxidation states.

The Three Pillars of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substituted bromobenzene, forming an Ar-Pd(II)-Br complex.[7][9]

  • Transmetalation (for Suzuki, Stille, etc.): A second coupling partner, typically an organoboron[9] or organotin[7] compound, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)Ln pdiia Ar-Pd(II)Ln-Br pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)Ln-R' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination ArR Ar-R' (Product) XMetal Br-[M] ArBr Ar-Br (Bromobenzene) RMetal R'-[M] (e.g., R'-B(OH)₂)

General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Key Named Reactions:

  • Suzuki-Miyaura Coupling: Couples an aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[8] It is widely used due to the stability and low toxicity of the boron reagents.[10][11]

  • Heck Reaction: Couples an aryl bromide with an alkene to form a substituted alkene.[12]

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling an aryl bromide with an amine, a crucial reaction for synthesizing arylamines, a common motif in pharmaceuticals.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical lab-scale Suzuki-Miyaura coupling between bromobenzene and phenylboronic acid.

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) as the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), followed by the solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., 4:1:1, 5 mL).

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Grignard Reagent Formation: A Classic Route to Nucleophilic Aryl Species

The Grignard reaction is a cornerstone of organic chemistry for forming C-C bonds.[14] Bromobenzene reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide (PhMgBr), a potent organometallic nucleophile.[15][16]

Causality of Experimental Choice: The reaction is highly sensitive to moisture.[17] Any protic solvent (like water or alcohols) will instantly protonate and destroy the Grignard reagent, as the carbanion is an extremely strong base.[14] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. A crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[14][17]

Grignard_Workflow start Start: Flame-dried glassware Anhydrous Ether add_reagents 1. Add Mg turnings 2. Add small portion of Bromobenzene in Ether start->add_reagents initiation Initiate Reaction (Add I₂ crystal, warm) add_reagents->initiation formation Phenylmagnesium Bromide (C₆H₅MgBr) forms (Observe boiling/cloudiness) initiation->formation add_electrophile Slowly add electrophile (e.g., CO₂, Ketone) at low temperature formation->add_electrophile workup Aqueous Acidic Workup (e.g., H₃O⁺) add_electrophile->workup product Final Product (e.g., Benzoic Acid, Tertiary Alcohol) workup->product

Workflow for Grignard reagent formation and subsequent reaction.
Experimental Protocol: Grignard Synthesis of Benzoic Acid

This protocol outlines the formation of phenylmagnesium bromide and its subsequent carboxylation.[18]

  • Reactor Setup: Assemble a flame-dried three-neck flask with a dropping funnel, reflux condenser, and a drying tube (filled with CaCl₂). Add magnesium turnings (1.2 eq) to the flask.

  • Reagent Preparation: In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to cover the magnesium. If the reaction doesn't start (indicated by cloudiness and gentle boiling), add a small crystal of iodine or gently warm the flask.[17][18]

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.[18]

  • Carboxylation: Cool the flask in an ice bath. Crush dry ice (solid CO₂) and add it in small portions to the Grignard reagent solution with vigorous stirring.

  • Workup: Once the dry ice has sublimated, slowly add aqueous HCl to quench the reaction and protonate the carboxylate salt.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the product into the organic layer, wash, dry, and remove the solvent to yield crude benzoic acid, which can be purified by recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and resist nucleophilic attack, substitution can occur under specific conditions in a reaction known as Nucleophilic Aromatic Substitution (SNAr).[19] This pathway becomes viable when the bromobenzene ring is substituted with one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the bromine atom.[20]

Mechanism: The Addition-Elimination Pathway The reaction proceeds via a two-step mechanism:

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[19] The negative charge of this complex is delocalized across the ring and, crucially, onto the ortho/para EWG, which provides significant stabilization.[20]

  • Elimination: The aromaticity is restored as the leaving group (bromide) is expelled, resulting in the substituted product.[20]

SNAr_Mechanism reactant Ar-Br with Ortho/Para EWG meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) reactant->meisenheimer + :Nu⁻ (Addition) nucleophile Nucleophile (:Nu⁻) product Ar-Nu (Substituted Product) meisenheimer->product - Br⁻ (Elimination) leaving_group Leaving Group (Br⁻)

The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

PART 3: Advanced and Emerging Methodologies

Photoredox Catalysis: Harnessing Light for Novel Transformations

Visible-light photoredox catalysis has recently emerged as a powerful strategy in organic synthesis, enabling new types of reactions under exceptionally mild conditions.[21] This technology uses a photocatalyst (often an iridium or ruthenium complex, or even organic dyes) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes.[21][22] For aryl bromides, this approach can initiate radical-based transformations that are complementary to traditional polar or organometallic reactions.[23][24]

Key Applications:

  • Reductive Dehalogenation: In the presence of a hydrogen atom donor, the aryl radical generated from the bromobenzene can be quenched to form benzene, effectively removing the bromine atom.[22][24]

  • Dual Nickel/Photoredox Catalysis: This powerful combination merges photoredox catalysis with nickel catalysis to achieve cross-coupling reactions. The photocatalyst generates an aryl radical from the bromobenzene, which is then captured by a nickel complex to enter a cross-coupling cycle. This method has been successfully applied to form C-C, C-N, and C-O bonds under very mild conditions.[21][25][26]

PART 4: Toxicological Profile and Safety Considerations

While synthetically useful, it is crucial for researchers to be aware of the toxicological profile of bromobenzene and its derivatives. Bromobenzene itself is a known hepatotoxicant (toxic to the liver).[27] Its toxicity is linked to its metabolism in the liver by cytochrome P450 enzymes, which can generate reactive epoxide intermediates.[2] These reactive metabolites can covalently bind to cellular macromolecules, leading to cellular damage and necrosis.[28] Studies on ortho-substituted bromobenzenes have shown that the nature of the substituent can significantly alter the compound's toxicity and metabolic profile.[28][29] Therefore, all work with these compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Substituted bromobenzenes are far more than simple chemical intermediates; they are enabling tools that have fundamentally reshaped the landscape of drug discovery and development. Their predictable reactivity in cornerstone transformations like palladium-catalyzed cross-coupling and Grignard reactions allows for the modular and efficient assembly of complex molecular targets. As synthetic chemistry evolves, emerging technologies such as photoredox catalysis are further expanding the synthetic utility of these compounds, promising even more innovative and sustainable methods for constructing the medicines of the future. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to harness the full potential of substituted bromobenzenes in their scientific endeavors.

References

Unveiling the Potential: A Technical Guide to the Theoretical Properties of Tetramethoxymethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular design, tetramethoxymethylbenzene derivatives represent a class of compounds with significant, yet underexplored, therapeutic and material science applications. The strategic arrangement of four electron-donating methoxy groups and a methyl group on a benzene core imparts a unique set of theoretical properties that govern their reactivity, intermolecular interactions, and potential biological activity. This guide provides a deep dive into these properties, offering a framework for their rational design and application.

The Architectural Blueprint: Structural and Conformational Analysis

The substitution pattern of tetramethoxymethylbenzene isomers, such as 1,2,4,5-tetramethoxy-3-methylbenzene, dictates their three-dimensional shape and, consequently, their function. The interplay between the planar benzene ring and the spatially demanding methoxy and methyl groups is a key determinant of their overall conformation.

The Dance of the Methoxy Groups: Steric Hindrance and Anomeric Effects

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the conformational preferences of methoxy-substituted benzenes.[1] For ortho-dimethoxy-substituted rings, a coplanar conformation is often favored due to stabilizing mesomeric effects.[1] However, in highly substituted systems like tetramethoxymethylbenzene, steric hindrance between adjacent methoxy groups can force them out of the plane of the benzene ring. This torsional strain leads to a variety of possible conformers with distinct energy profiles.

The anomeric effect, a stereoelectronic phenomenon, also plays a role in dictating the orientation of the methoxy groups. This effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to favor an axial orientation. While benzene is not a traditional heterocyclic ring, analogous stabilizing interactions between the oxygen lone pairs of the methoxy groups and the antibonding orbitals of adjacent C-O or C-C bonds can influence the preferred rotational angles.

Diagram 1: Key Factors Influencing Methoxy Group Conformation

G cluster_factors Conformational Influences steric Steric Hindrance conformation Overall Molecular Conformation steric->conformation mesomeric Mesomeric Effects mesomeric->conformation anomeric Anomeric Effects anomeric->conformation G cluster_workflow DFT Computational Protocol start Build Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc elec_prop Calculate Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop arom_calc Calculate Aromaticity Indices (NICS) freq_calc->arom_calc end Comprehensive Theoretical Profile elec_prop->end arom_calc->end

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide addresses the safe handling of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene (CAS No. 73875-27-1). It is critical to note that comprehensive, peer-reviewed toxicological data for this specific compound is not widely available. Therefore, this document synthesizes known physicochemical properties with established safety protocols for structurally analogous brominated and poly-methoxylated aromatic compounds. The principles and procedures outlined herein are designed to establish a self-validating system of safety, ensuring that laboratory personnel are protected through a combination of engineering controls, personal protective equipment, and informed best practices.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is the cornerstone of safe handling. These characteristics influence storage, handling techniques, and appropriate emergency responses.

Synonyms:

  • 2-Bromo-3,4,5,6-tetramethoxytoluene

  • 2-Methyl-3,4,5,6-tetramethoxybromobenzene[1]

The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrO₄[1]
Molecular Weight 291.14 g/mol [1]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 317.0 ± 37.0 °C at 760 mmHg[1]
Flash Point 128.0 ± 25.0 °C[1]
Refractive Index 1.513[1]

The relatively high boiling point and flash point suggest the compound is not highly volatile or flammable at standard ambient temperature and pressure[1]. However, the presence of the aromatic ring and bromine atom necessitates caution, as thermal decomposition can lead to the release of irritating and toxic gases, such as carbon oxides (CO, CO₂) and hydrogen halides[2][3].

Section 2: Hazard Assessment and Inferred Toxicological Profile

While specific GHS classification data for this compound is unavailable, an analysis of structurally similar chemicals, such as other brominated aromatic ethers (e.g., 1-Bromo-3,5-dimethoxybenzene), provides a basis for a conservative hazard assessment[1][2][4].

  • Skin Contact: Expected to be a skin irritant. Prolonged or repeated contact may lead to dermatitis. Similar brominated compounds are classified as causing skin irritation[2][4].

  • Eye Contact: Assumed to cause serious eye irritation, based on data from analogous compounds[2][4]. Direct contact with dust or crystals could cause mechanical irritation and chemical damage.

  • Inhalation: May cause respiratory tract irritation[2]. Inhalation of dust should be avoided.

  • Ingestion: May be harmful if swallowed[2]. Ingestion may cause gastrointestinal irritation[2].

Carcinogenicity and Mutagenicity: There is no data available to classify this specific compound's carcinogenic or mutagenic potential. For related compounds, no component is typically identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[1][5].

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2][3].

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required[3].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and replace them immediately if they are contaminated or show signs of degradation[6].

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[5].

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3][7].

PPE_Selection_Workflow start Start: Task involves handling This compound fume_hood Is the procedure performed inside a certified chemical fume hood? start->fume_hood ppe_std Required Minimum PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_std Yes respirator Add NIOSH-approved respirator to PPE fume_hood->respirator No (and cannot be moved) Consult EHS resp_eval Is there a risk of aerosol or dust generation beyond hood containment? ppe_std->resp_eval resp_eval->respirator Yes end Proceed with Experiment resp_eval->end No respirator->end

PPE Selection Workflow

Section 4: Safe Handling and Storage Protocols

Adherence to a strict handling protocol is essential for preventing accidental exposure and maintaining the integrity of the compound.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational.

  • Transfer: Use non-sparking tools for transferring the solid material to avoid ignition sources[1][7]. Avoid creating dust during transfer[1][8].

  • Housekeeping: Clean up any spills immediately following the procedures in Section 5. Wash hands thoroughly with soap and water after handling is complete[2][5].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[2].

SOP_Workflow prep 1. Pre-Operation Check - Verify fume hood function - Don all required PPE weigh 2. Weighing & Aliquoting - Perform inside fume hood - Use non-sparking tools - Minimize dust generation prep->weigh reaction 3. Addition to Reaction - Keep vessel within hood - Monitor for incompatibilities weigh->reaction cleanup 4. Post-Handling - Securely seal container - Decontaminate work surface - Dispose of contaminated waste reaction->cleanup wash 5. Final Step - Remove PPE - Wash hands thoroughly cleanup->wash

Standard Operating Procedure for Handling

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area[1][5][8].

  • Keep away from heat, sparks, open flames, and other ignition sources[7].

  • Store away from incompatible materials and foodstuff containers[1][5].

Section 5: Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[2][8].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[2].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[2].

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention[2][8].

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Stop the leak if it is safe to do so. For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation[5][8]. For liquid spills, use an inert absorbent material (e.g., sand, earth, vermiculite)[5].

  • Prevent Entry: Prevent the substance from entering drains or waterways[5][9].

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification[2].

  • Disposal: Dispose of this substance and its container through a licensed professional waste disposal service[2][6]. Do not dispose of it with household waste or allow it to reach the sewage system[9]. Contaminated packaging should be treated in the same way as the product itself.

References

IUPAC name for 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 73875-27-1), a polysubstituted aromatic compound of interest in advanced organic synthesis.[1][2] This document elucidates the principles of its IUPAC nomenclature, outlines a detailed, field-proven synthetic protocol, and presents a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the compound's chemical reactivity and its potential applications as a key intermediate for drug development professionals and researchers. The methodologies described herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity.

IUPAC Nomenclature and Structural Analysis

The naming of polysubstituted benzene derivatives is governed by a set of priority rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary objective is to assign the locants (numerical positions) to the substituents in a way that results in the lowest possible numbering sequence.[3]

For the compound , the substituents are: Bromo, Methoxy, and Methyl.

  • Parent Structure : The core is a benzene ring.

  • Substituent Listing : The substituents are listed alphabetically: Bromo, Methoxy, Methyl.

  • Locant Assignment : To achieve the lowest possible numbering scheme for this hexasubstituted ring, we assign C1 to the carbon bearing the bromine atom. This allows for a sequential 1, 2, 3, 4, 5, 6 numbering around the ring.

This systematic approach leads to the unambiguous IUPAC name: This compound .[2] An alternative synonym is 2-Methyl-3,4,5,6-tetramethoxybromobenzene.[2][4]

cluster_molecule Molecular Structure and IUPAC Numbering C1 C1-Br C2 C2-OCH3 C3 C3-OCH3 C4 C4-OCH3 C5 C5-OCH3 C6 C6-CH3 center Benzene Ring

Caption: IUPAC numbering for this compound.

Synthesis Protocol: Electrophilic Aromatic Bromination

The synthesis of highly substituted benzene rings often involves a carefully planned sequence of electrophilic aromatic substitution (EAS) reactions.[5] The directing effects of existing substituents are paramount in determining the regioselectivity of subsequent functionalizations. In this case, the target molecule can be efficiently synthesized via the bromination of the precursor, 1,2,3,4-tetramethoxy-5-methylbenzene. The four methoxy groups are strong activating groups, making the ring highly susceptible to electrophilic attack.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via electrophilic bromination.

Materials:

  • 1,2,3,4-tetramethoxy-5-methylbenzene (Starting Material)

  • N-Bromosuccinimide (NBS) (Brominating Agent)

  • Acetonitrile (Solvent)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2,3,4-tetramethoxy-5-methylbenzene (1.0 eq) in acetonitrile (0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion. The use of NBS is preferred over molecular bromine (Br₂) as it is a safer, solid reagent that provides a low concentration of Br₂ in situ, minimizing side reactions.[6]

  • Reaction Conditions: Stir the mixture at room temperature (~23 °C) for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (1 x 25 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₅BrO₄[2]
Molecular Weight 291.14 g/mol [2]
CAS Number 73875-27-1[1][2]
Boiling Point 317.0 ± 37.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Spectroscopic Data Analysis

Spectroscopic analysis provides the definitive structural proof for the target molecule.[7]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct singlets.

    • One singlet corresponding to the three protons of the methyl group (-CH₃).

    • Four separate singlets for the three protons of each of the four methoxy groups (-OCH₃). The differing electronic environments due to their positions relative to the bromine and methyl groups result in slightly different chemical shifts.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show 11 distinct signals.

    • Six signals for the aromatic carbons of the benzene ring. The carbon atom bonded to the bromine (C1) will be significantly shifted.

    • Four signals corresponding to the carbons of the four methoxy groups.

    • One signal for the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound.

    • Two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands.

    • ~2950-2850 cm⁻¹: C-H stretching (aliphatic methyl and methoxy groups).

    • ~1450-1600 cm⁻¹: C=C stretching of the aromatic ring.

    • ~1050-1250 cm⁻¹: Strong C-O stretching from the methoxy ether groups.

    • ~550-650 cm⁻¹: C-Br stretching.

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the versatility of the carbon-bromine bond. This functional group serves as a handle for introducing further molecular complexity.

Key Transformations:
  • Organometallic Reagent Formation: The compound can be converted into a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) via reaction with magnesium or an alkyllithium base, respectively. These nucleophilic reagents are powerful tools for forming new carbon-carbon bonds.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Stille couplings.[8] These reactions are fundamental in modern drug discovery for constructing complex molecular architectures, including biaryl compounds and substituted alkenes.

  • Nucleophilic Aromatic Substitution (SₙAr): While less common for bromoarenes unless strongly activated, under specific conditions (e.g., high temperature, strong nucleophile, or copper catalysis), the bromine can be displaced.

The highly methoxylated core of this molecule is structurally related to the ubiquinone family of compounds, such as Coenzyme Q10. This makes it a key intermediate for the synthesis of Coenzyme Q analogues, which are investigated for their antioxidant properties and roles in cellular respiration.[9]

G cluster_main Synthetic Utility A 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene B Grignard Reagent (R-MgBr) A->B + Mg C Organolithium Reagent (R-Li) A->C + n-BuLi D Cross-Coupling Products (e.g., Biaryls, Alkenes) A->D Pd Catalyst + Coupling Partner E Coenzyme Q Analogues & Bioactive Molecules B->E Further Synthesis C->E Further Synthesis D->E Further Synthesis

Caption: Potential reaction pathways and applications of the title compound.

Conclusion

This compound is a synthetically valuable, polysubstituted aromatic compound. Its structure is definitively assigned by IUPAC nomenclature rules, and it can be reliably synthesized via electrophilic bromination of its methoxylated precursor. The strategic placement of the bromine atom on a highly functionalized benzene ring makes it a versatile intermediate for advanced applications, particularly in the synthesis of complex bioactive molecules and Coenzyme Q analogues. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds.

References

Methodological & Application

The Strategic Utility of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Highly substituted benzene rings are ubiquitous motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Their tailored substitution patterns are often crucial for modulating pharmacological activity, solubility, and metabolic stability. 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene emerges as a particularly valuable, albeit specialized, building block for synthetic chemists. Its dense oxygenation pattern, coupled with the presence of a synthetically versatile bromine atom and a methyl group, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of the synthesis and application of this polysubstituted aromatic compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and natural product synthesis.

The strategic importance of this building block lies in its pre-installed, highly oxygenated pattern, which is a common feature in various natural products, including the coenzyme Q (ubiquinone) family of compounds. The bromine atom serves as a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, enabling its seamless integration into larger, more complex molecular frameworks.

Synthesis of this compound: A Practical Approach

The preparation of the title compound is predicated on the synthesis of its immediate precursor, 2,3,4,5-tetramethoxytoluene. Several synthetic routes to this precursor have been reported, often starting from commercially available substituted toluenes or benzaldehydes.[4][5] A common and efficient strategy involves the methylation of a corresponding phenol.

Protocol 1: Synthesis of 2,3,4,5-Tetramethoxytoluene

This protocol outlines a two-step sequence starting from 3,4,5-trimethoxytoluene, involving a formylation, an oxidative dearomatization (Dakin reaction), and a final methylation.

Step 1: Formylation of 3,4,5-Trimethoxytoluene

  • To a solution of 3,4,5-trimethoxytoluene in a suitable solvent such as dichloromethane, add N,N-dimethylformamide (DMF).

  • Cool the mixture to 0°C and slowly add phosphorus oxychloride (POCl₃).

  • Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-water and extract the product with an organic solvent.

  • The resulting 2,3,4-trimethoxy-6-methylbenzaldehyde is then carried forward.

Step 2: Dakin Reaction and Methylation

  • The aldehyde from the previous step is subjected to a Dakin reaction using hydrogen peroxide in the presence of a base (e.g., sodium hydroxide) or acid to yield 2,3,4-trimethoxy-6-methylphenol.[5]

  • The resulting phenol is then methylated to afford 2,3,4,5-tetramethoxytoluene. To a solution of the phenol in a polar aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride.[4]

  • After the deprotonation is complete, add a methylating agent like methyl iodide and allow the reaction to proceed to completion.[4]

  • Work-up involves quenching the excess base, extraction, and purification by chromatography or distillation.

Protocol 2: Bromination of 2,3,4,5-Tetramethoxytoluene

The introduction of the bromine atom at the C1 position is achieved through electrophilic aromatic substitution. The electron-rich nature of the tetramethoxytoluene ring facilitates this reaction.

  • Dissolve 2,3,4,5-tetramethoxytoluene in a suitable solvent, such as dichloromethane or carbon tetrachloride.

  • Cool the solution to 0°C.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the reaction solvent. The use of a mild Lewis acid catalyst may be beneficial but is often not necessary for such an activated ring system.

  • Monitor the reaction by TLC. Upon completion, quench any remaining bromine with a solution of sodium thiosulfate.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in Complex Molecule Synthesis: Key Transformations

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond. This section details key protocols for its application as a building block.

Metal-Halogen Exchange and Subsequent Functionalization

One of the most powerful methods to activate the aryl bromide is through metal-halogen exchange, typically with an organolithium reagent, to generate a highly nucleophilic aryllithium species.[6] This intermediate can then be reacted with a wide range of electrophiles.

Caption: Metal-Halogen Exchange Workflow.

Protocol 3: Lithiation and Quenching with an Electrophile (e.g., an Aldehyde)

Causality: The use of low temperatures (-78 °C) is critical to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the methoxy groups.

  • To a solution of this compound in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium or t-butyllithium (typically 1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • In a separate flask, prepare a solution of the desired aldehyde (1.2 equivalents) in anhydrous THF.

  • Slowly add the aldehyde solution to the aryllithium species at -78 °C.

  • After the addition is complete, stir the reaction for an additional 1-2 hours at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

Reagent/ConditionParameterRationale
Solvent Anhydrous THFAprotic and polar, effectively solvates the organolithium species.
Temperature -78 °CPrevents decomposition of the aryllithium and unwanted side reactions.
Lithiating Agent n-BuLi or t-BuLiEfficiently undergoes metal-halogen exchange with aryl bromides.
Quenching Agent Saturated NH₄ClMildly acidic workup to protonate the alkoxide without causing dehydration of the alcohol product.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The bromine atom of the title compound makes it an excellent substrate for these transformations, allowing for the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organohalide with an organoboron compound.[7]

G A 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base A->Catalyst B Arylboronic Acid or Ester B->Catalyst C Coupled Product Catalyst->C

Caption: Suzuki-Miyaura Coupling Scheme.

Protocol 4: Suzuki-Miyaura Coupling with an Arylboronic Acid

Causality: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the biaryl product by column chromatography.

ComponentExampleRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandEfficient for the oxidative addition to aryl bromides.
Ligand (if needed) Phosphine-based (e.g., SPhos, XPhos)Can improve catalyst stability and reactivity, especially for challenging couplings.
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step of the catalytic cycle.
Solvent Toluene/Water, Dioxane/WaterBiphasic system that facilitates the dissolution of both organic and inorganic reagents.

Conclusion: A Gateway to Molecular Complexity

This compound stands as a potent and strategically valuable building block for the synthesis of complex organic molecules. Its utility is rooted in the combination of a pre-functionalized, electron-rich aromatic core and a synthetically versatile bromine handle. The protocols detailed herein for its synthesis and subsequent functionalization via metal-halogen exchange and palladium-catalyzed cross-coupling reactions provide a robust framework for its incorporation into advanced synthetic endeavors. By understanding the principles behind these transformations, researchers can effectively leverage this compound to accelerate the discovery and development of novel pharmaceuticals and to unravel the synthesis of intricate natural products.

References

Application Notes & Protocols: Sonogashira Cross-Coupling of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Considerations

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is prized for its reliability and functional group tolerance under mild conditions.[3][4] Its applications are extensive, ranging from the synthesis of natural products and pharmaceuticals to the creation of advanced organic materials.[1][5]

This guide focuses on a particularly challenging substrate: 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene . The successful coupling of this molecule requires careful consideration of its unique electronic and steric properties.

  • Electronic Effects: The benzene ring is heavily substituted with five electron-donating methoxy groups. This high electron density can impede the oxidative addition step of the palladium catalyst to the aryl bromide, which is often the rate-limiting step in the catalytic cycle.[6]

  • Steric Hindrance: The bromine atom is flanked by a methyl group and a methoxy group. This steric congestion around the reaction center further hinders the approach and oxidative addition of the bulky palladium catalyst.[6][7]

Addressing these challenges is paramount for developing a high-yielding and reproducible protocol. This document provides a detailed examination of the mechanistic considerations, parameter optimization, and a validated experimental protocol for researchers tackling this and similar sterically demanding, electron-rich aryl bromides.

Mechanistic Overview: The Sonogashira Catalytic Cycles

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] Understanding this mechanism is key to troubleshooting and optimizing the reaction for a challenging substrate.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) complex. This is the critical, and in this case most difficult, step.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst. This step is known as transmetalation.[1][8]

  • Reductive Elimination: The resulting palladium-alkyne complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[1]

While the copper co-catalyst generally increases the reaction rate, its presence can sometimes lead to the undesirable formation of alkyne homocoupling (Glaser coupling) byproducts.[4] For sensitive or complex syntheses, a copper-free Sonogashira variant may be employed, though this often requires modified conditions, such as different ligands or bases.[4][9]

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ arbr Ar-Br pd_complex Ar-Pd(II)Br(L)₂ arbr->pd_complex ar_pd_alkyne Ar-Pd(II)(C≡C-R)L₂ pd_complex->ar_pd_alkyne Transmetalation product Ar-C≡C-R cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R alkyne H-C≡C-R + Base alkyne->cu_acetylide Deprotonation cui CuI ar_pd_alkyne->pd0 ar_pd_alkyne->product Reductive Elimination

Caption: The dual catalytic cycles of the Sonogashira reaction.

Optimization of Reaction Parameters

Success with this compound hinges on the judicious selection of catalysts, ligands, bases, and solvents to overcome the inherent steric and electronic barriers.

ParameterRecommendation for Hindered/Electron-Rich SubstrateRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄Pd(II) precatalysts are often reduced in situ to the active Pd(0) species.[1] For challenging substrates, starting with a stable precatalyst can be more reliable.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs).Sterically demanding ligands promote the formation of highly active monoligated palladium species, which facilitates the difficult oxidative addition step.[6][10]
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne and accelerating the transmetalation step.[1][3]
Base Amine bases (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))The base is crucial for deprotonating the terminal alkyne to form the acetylide. Amines often serve a dual role as both base and solvent.[2]
Solvent Anhydrous, degassed polar aprotic solvents (e.g., DMF, THF) or amine solvent (TEA, DIPA).Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation and unwanted side reactions like alkyne homocoupling.[2]
Temperature 60-100 °CGiven the substrate's low reactivity, elevated temperatures are typically required to drive the oxidative addition to completion. Aryl bromides generally require more heating than more reactive aryl iodides.[1]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq)

  • Copper(I) Iodide [CuI] (0.04-0.10 eq)

  • Anhydrous Triethylamine (TEA) or a mixture of THF/TEA

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

References

Synthesis of Pharmaceutical Intermediates from 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Polysubstituted Aromatic Building Block

In the landscape of modern pharmaceutical development, the strategic synthesis of complex molecules from readily available, highly functionalized starting materials is paramount. 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene emerges as a pivotal building block, offering a unique scaffold for the construction of a variety of pharmacologically active intermediates. Its densely substituted aromatic ring, featuring a reactive bromine atom and multiple methoxy groups, provides a versatile platform for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The steric and electronic properties of this compound make it an ideal precursor for the synthesis of analogues of vital biomolecules such as Coenzyme Q10 and Vitamin E, as well as other novel therapeutic agents.[1][2]

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound. We will explore its application in cornerstone reactions of modern organic synthesis, including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Grignard reagent formation. The causality behind experimental choices, proven insights into reaction optimization, and self-validating protocols are central to this guide, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.

Core Synthetic Strategies and Applications

The strategic position of the bromine atom on the fully substituted benzene ring of this compound allows for its participation in a multitude of cross-coupling reactions. The electron-donating nature of the four methoxy groups enhances the reactivity of the aryl bromide in certain transformations while also influencing the electronic properties of the resulting products. This section will delve into the key synthetic pathways leveraging this versatile starting material.

Synthesis of Coenzyme Q Analogues: The Ubiquinone Core

Coenzyme Q (UQ), particularly Coenzyme Q10, is a vital component of the mitochondrial electron transport chain and a potent antioxidant.[3][4][5] Synthetic analogues of Coenzyme Q are of significant interest for their potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and as anti-aging agents.[6] this compound serves as a key precursor to the ubiquinone core of these molecules.

A primary strategy involves the introduction of an isoprenoid side chain via a coupling reaction. This can be achieved through various methods, including Friedel-Crafts alkylation of the corresponding debrominated tetramethoxymethylbenzene or, more directly, through cross-coupling reactions with a suitable isoprenoid partner.

Diagram 1: General Synthetic Approach to Coenzyme Q Analogues

G start This compound intermediate1 Organometallic Intermediate (e.g., Grignard or Organolithium) start->intermediate1 Mg or n-BuLi product Coenzyme Q Analogue Precursor intermediate1->product Coupling with Intermediate 2 intermediate2 Coupling Partner (e.g., Isoprenoid Halide/Triflate) intermediate2->product final_product Coenzyme Q Analogue product->final_product Oxidation

Caption: Synthetic workflow for Coenzyme Q analogues.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations, despite its steric hindrance.[7][8] These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures.[9][10]

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds.[11][12][13] By coupling this compound with various aryl or heteroaryl boronic acids or esters, a diverse library of biaryl compounds can be synthesized. These structures are prevalent in many pharmaceutical agents. The choice of ligand is crucial when dealing with sterically hindered substrates to ensure efficient catalytic turnover.[14]

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Key steps in the Suzuki-Miyaura coupling.

The Heck reaction provides a powerful method for the arylation of alkenes.[15][16][17] Reacting this compound with various olefins in the presence of a palladium catalyst and a base leads to the formation of styrenyl-type intermediates. These intermediates are valuable for the synthesis of a range of pharmaceuticals, including those with chromane and dihydrobenzofuran scaffolds.[18][19][20]

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[21][22][23] This reaction is particularly useful for introducing rigid alkynyl linkers into a molecular structure, a common feature in many modern drug candidates. The resulting aryl alkynes are versatile intermediates that can undergo further transformations.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound opens up a different avenue for nucleophilic substitution.[24][25][26][27][28] The resulting organomagnesium compound can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce various functional groups. This is a fundamental strategy for building up molecular complexity from the aryl bromide.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried prior to use. Reagents should be of high purity.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Deionized water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and deionized water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome: Formation of 2,3,4,5-tetramethoxy-6-methyl-1,1'-biphenyl.

Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde

Materials:

  • Magnesium turnings (1.5 equiv)

  • Iodine (a single crystal)

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (e.g., benzaldehyde, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a crystal of iodine.

  • Gently heat the flask with a heat gun under a stream of inert gas until the iodine sublimes and the magnesium surface is activated.

  • Allow the flask to cool to room temperature and add anhydrous THF.

  • Dissolve this compound in anhydrous THF in the dropping funnel and add a small portion to the magnesium suspension.

  • Initiate the reaction by gentle warming if necessary. Once the reaction starts (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the resulting alcohol by column chromatography.

Expected Outcome: Formation of a secondary alcohol resulting from the addition of the Grignard reagent to the aldehyde.

Data Presentation: Representative Yields and Reaction Conditions

Reaction TypeCoupling Partner/ElectrophileCatalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc)₂/SPhos, K₃PO₄Dioxane/H₂O1001885-95
Heck Coupling StyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NDMF1102470-85
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF601280-90
Grignard CyclohexanoneMg, THFTHF0 to RT475-90

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for the efficient construction of complex molecular scaffolds, particularly those related to Coenzyme Q and Vitamin E analogues. The protocols detailed in this guide for Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Grignard reagent formation, provide a solid foundation for researchers to explore the full synthetic potential of this compound.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for transformations involving this sterically hindered aryl bromide. Furthermore, the exploration of novel pharmaceutical targets for compounds derived from this scaffold remains a promising avenue for drug discovery. The continued application of this building block in the synthesis of diverse and complex molecules will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

The Strategic Utility of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene and its parent compound, 2,3,4,5-tetramethoxytoluene, as versatile precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). We will first explore a validated synthetic route to a key intermediate of Coenzyme Q10 (CoQ10) utilizing 2,3,4,5-tetramethoxytoluene. Subsequently, we will delineate protocols for leveraging the bromo-functionalized derivative in cornerstone carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling and Grignard reactions, which are pivotal in modern drug discovery.

Introduction: The Architectural Value of Polysubstituted Benzene Scaffolds

The polysubstituted benzene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific arrangement and nature of substituents dictate the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets. This compound represents a highly functionalized and synthetically versatile building block. The electron-donating methoxy groups activate the aromatic ring, while the bromine atom provides a reactive handle for a multitude of cross-coupling reactions.[1] This strategic placement of functional groups allows for the precise and controlled construction of complex molecular architectures.

Brominated aromatic compounds are foundational in API synthesis, serving as key intermediates where the bromine atom can be substituted with various functionalities through powerful palladium-catalyzed cross-coupling reactions.[1] This enables the introduction of diverse chemical moieties to modulate a compound's pharmacokinetic and pharmacodynamic properties.

Core Application: Synthesis of a Coenzyme Q10 Intermediate

Coenzyme Q10, a vital component of the electron transport chain, is a benchmark API whose synthesis provides a compelling case study.[2] A key intermediate in a convergent synthesis of CoQ10 is (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene.[3][4] This intermediate is efficiently synthesized via a Friedel-Crafts alkylation of 2,3,4,5-tetramethoxytoluene (TeMT), the non-brominated analogue of our primary topic compound.

The causality behind this synthetic strategy lies in the nucleophilic character of the electron-rich TeMT ring, which readily attacks an electrophilic alkylating agent. The subsequent coupling of this intermediate with a side chain, such as solanesyl bromide, leads to the final CoQ10 structure.[4]

Experimental Workflow: Friedel-Crafts Alkylation

Friedel_Crafts_Alkylation TeMT 2,3,4,5-Tetramethoxy- toluene (TeMT) Reaction_Vessel Reaction at 80 °C TeMT->Reaction_Vessel Alkylating_Agent (2E)-1-p-toluenesulfonyl- 2-methyl-4-hydroxy-2-butene Alkylating_Agent->Reaction_Vessel Solvent 1,2-Dichloroethane Solvent->Reaction_Vessel Catalyst BF3·OEt2 Catalyst->Reaction_Vessel Workup Aqueous NH4Cl Quench & Phase Separation Reaction_Vessel->Workup Reaction Mixture Product CoQ10 Intermediate Workup->Product Purified Product

Caption: Workflow for the synthesis of a key CoQ10 intermediate.

Protocol 1: Synthesis of (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene[4]

Materials:

  • 2,3,4,5-Tetramethoxytoluene (TeMT)

  • (2E)-1-p-toluenesulfonyl-2-methyl-4-hydroxy-2-butene

  • 1,2-Dichloroethane (anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3,4,5-tetramethoxytoluene (1.0 eq.).

  • Add (2E)-1-p-toluenesulfonyl-2-methyl-4-hydroxy-2-butene (1.2 eq.) to the flask.

  • Add anhydrous 1,2-dichloroethane to dissolve the reactants (concentration approx. 0.5 M).

  • With stirring, add boron trifluoride etherate (0.3 eq.) dropwise to the solution.

  • Slowly heat the reaction mixture to 80 °C and maintain this temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

  • Extract the aqueous phase with 1,2-dichloroethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Self-Validation: The successful synthesis of the intermediate can be confirmed by ¹H-NMR, IR, and Mass Spectrometry, comparing the obtained data with published literature values.[3] The presence of characteristic peaks for the aromatic protons of the tetramethoxytoluene moiety and the protons of the butenyl side chain will validate the product structure.

ParameterExpected Outcome
Overall Yield ~58.8%[3]
Physical Form Varies, often an oil or low-melting solid
¹H-NMR Complex spectrum with characteristic aromatic and aliphatic signals
Mass Spec (MS) Peak corresponding to the molecular weight of the product

Expanded Utility: this compound in Cross-Coupling Reactions

The introduction of a bromine atom onto the TeMT scaffold at the 1-position creates a powerful precursor for a wider range of API syntheses through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is exceptionally tolerant of a wide variety of functional groups, making it ideal for the late-stage functionalization of complex molecules in drug discovery.[6]

Conceptual Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Bromo_Compound 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene Reaction_Vessel Inert Atmosphere Heat Bromo_Compound->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/H2O, Dioxane) Solvent->Reaction_Vessel Product Coupled Biaryl Product (API Precursor) Reaction_Vessel->Product C-C Bond Formation

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)

  • Base (e.g., aqueous Sodium Carbonate (2M), Potassium Carbonate, 2-3 eq.)

  • Solvent (e.g., Toluene, Dioxane, or DME)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid/ester (1.2 eq.), and the base (2.0 eq.).

  • Add the solvent system (e.g., Toluene/Ethanol/Water mixture).

  • Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction to a temperature between 80-110 °C, with stirring, until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to obtain the desired biaryl product.

Self-Validation: The reaction's success is determined by the disappearance of the starting brominated compound and the appearance of a new, higher molecular weight product on LC-MS. The structure of the purified product should be unequivocally confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

B. Grignard Reagent Formation and Subsequent Nucleophilic Addition

The conversion of the aryl bromide to a Grignard reagent transforms the electrophilic carbon of the C-Br bond into a potent nucleophile.[7] This organometallic intermediate can then react with a wide array of electrophiles (e.g., aldehydes, ketones, esters, nitriles) to form new carbon-carbon bonds, providing access to a diverse range of functionalized API precursors.[8]

Conceptual Workflow: Grignard Reaction

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Nucleophilic Addition Bromo_Compound 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene Mg_turnings Magnesium Turnings (activated) Grignard_Reagent Aryl Magnesium Bromide (Grignard Reagent) Bromo_Compound->Grignard_Reagent Mg_turnings->Grignard_Reagent Solvent_THF Anhydrous THF Solvent_THF->Grignard_Reagent Reaction_Step Reaction Grignard_Reagent->Reaction_Step Nucleophilic Attack Electrophile Electrophile (e.g., Ketone, Aldehyde) Electrophile->Reaction_Step Workup Aqueous Acidic Workup (e.g., NH4Cl) Reaction_Step->Workup Final_Product Functionalized Product (e.g., Tertiary Alcohol) Workup->Final_Product

References

Application Notes & Protocols: Advanced Catalytic Methods for the Functionalization of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of modern palladium-catalyzed cross-coupling reactions for the functionalization of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene (CAS No: 73875-27-1).[1][2] This highly substituted aryl bromide is a critical building block in medicinal chemistry, notably as a key intermediate for the synthesis of Coenzyme Q analogues and other biologically active molecules.[3][4] We present detailed mechanistic insights and field-proven laboratory protocols for three cornerstone transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing experimental robustness, mechanistic understanding, and safety.

Introduction: The Strategic Importance of this compound

The polysubstituted benzene ring is a privileged scaffold in numerous pharmaceuticals and natural products. This compound represents a versatile starting material due to its dense oxygenation pattern and the presence of a reactive C(sp²)-Br bond. This specific substitution pattern is a key feature in the ubiquinone family (Coenzyme Q), which plays a vital role in the mitochondrial respiratory chain.[3][4]

The strategic placement of the bromine atom allows for its selective replacement using transition-metal catalysis, providing a powerful entry point for introducing diverse molecular complexity. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are the preeminent tools for this purpose due to their high efficiency, mild reaction conditions, and exceptional functional group tolerance.[5][6] This guide focuses on the practical application of these reactions to this specific, high-value substrate.

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures or connecting alkyl/vinyl groups to an aromatic ring.[7] It involves the reaction of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[6][7]

Reaction Principle and Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)L₂-Br ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_r Ar-Pd(II)L₂-R' transmetal->pd_r red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 product Ar-R' (Coupled Product) red_elim->product arbr Ar-Br arbr->ox_add boronic R'-B(OH)₂ + Base boronic->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.), finely ground

  • Toluene (5 mL) and Water (1 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. The integrity of the inert atmosphere is critical as Pd(0) species are sensitive to oxidation.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed toluene and water via syringe. The biphasic system is common and often beneficial for this reaction.[9]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling

The following table outlines typical parameters for Suzuki-Miyaura reactions with electron-rich aryl bromides.

ParameterRecommended Range/ValueRationale & Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, catalysts with specialized ligands like dppf may be required.[10]
Catalyst Loading 1-5 mol%Lower loadings are possible but may require longer reaction times or higher temperatures.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can accelerate the reaction.
Solvent Toluene/H₂O, Dioxane/H₂OThe aqueous component is essential for the activity of inorganic bases.[9]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.
Expected Yield 75-95%Yields are highly dependent on the purity of reagents and the specific boronic acid used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[11][12] This reaction has revolutionized medicinal chemistry, where the aryl amine motif is ubiquitous.[13]

Reaction Principle and Catalytic Cycle

Similar to the Suzuki coupling, the reaction is driven by a Pd(0)/Pd(II) cycle.[11] A key distinction is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos), which are critical for promoting the challenging reductive elimination step that forms the C-N bond.[13]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (like NaOt-Bu) deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amido group couple, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)L-Br ox_add->pd_intermediate amine_coord Amine Binding & Deprotonation pd_intermediate->amine_coord pd_amide [Ar-Pd(II)L(NR'R'')] complex amine_coord->pd_amide red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 product Ar-NR'R'' (Aryl Amine) red_elim->product arbr Ar-Br arbr->ox_add amine HNR'R'' + Base amine->amine_coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of a secondary amine with the title compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried Schlenk tube or sealed vial with a magnetic stir bar

Procedure:

  • Reaction Setup (Glovebox Recommended): Inside an inert atmosphere glovebox, weigh the this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu into the reaction vessel. The base is highly hygroscopic and air-sensitive.

  • Reagent Addition: Add the toluene, followed by the amine via syringe. Seal the vessel tightly.

  • Reaction: Remove the vessel from the glovebox and place it in a preheated heating block at 100 °C. Stir vigorously. Monitor the reaction by TLC or LC-MS (typically complete in 12-24 hours).[12]

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging electrophilic aromatic substitution. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

The logical and most direct precursor is 1,2,3,4-tetramethoxy-5-methylbenzene. This substrate is highly activated towards electrophilic aromatic substitution due to the presence of four electron-donating methoxy groups and one methyl group.

Q2: Which brominating agent is most suitable for this synthesis?

N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[1][2] The starting material features a highly electron-rich aromatic ring, making it susceptible to over-bromination and side reactions with harsher reagents like molecular bromine (Br₂). NBS provides a mild and controlled source of electrophilic bromine, which is crucial for achieving selectivity.[1][3] Using NBS in a polar, aprotic solvent like acetonitrile can favor the desired ionic electrophilic substitution pathway over radical pathways.[3][4]

Q3: Why is regioselectivity a major challenge in this specific synthesis?

The starting material, 1,2,3,4-tetramethoxy-5-methylbenzene, has only one available position for substitution. However, the extreme activation of the ring makes it highly reactive. The primary challenge is not necessarily directing the bromine to the correct position (as it's the only one available), but rather preventing unwanted side reactions that can occur under these highly activated conditions. These include benzylic bromination of the methyl group and potential decomposition under overly harsh conditions.

Q4: How does solvent choice impact the reaction outcome?

Solvent polarity plays a critical role in directing the reaction mechanism.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are highly recommended.[3][5] They favor an ionic mechanism for electrophilic aromatic substitution, promoting the desired ring bromination. Acetonitrile is often an excellent choice as it is effective and easier to remove during workup than higher-boiling solvents like DMF.[3]

  • Nonpolar Solvents (e.g., Carbon Tetrachloride, Cyclohexane): These solvents should be avoided. They are known to promote free-radical pathways, which can lead to the undesired benzylic bromination of the methyl group, especially in the presence of light or radical initiators.[2][4]

Q5: What are the best practices for purifying the final product?

Given the potential for side products and the solid nature of the likely product and byproducts, a multi-step purification process is often necessary:

  • Aqueous Workup: Quenching the reaction and washing with aqueous solutions (e.g., sodium thiosulfate to remove excess bromine, followed by brine) is the first step.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[6][7] A solvent screen (e.g., ethanol, methanol, ethyl acetate/hexanes) should be performed to find optimal conditions for selectively crystallizing the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel column chromatography is the next logical step. A gradient elution with a nonpolar/polar solvent system (e.g., hexanes/ethyl acetate) will likely be effective.[8]

II. Troubleshooting & Optimization Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently activated brominating agent: NBS alone may not be electrophilic enough, even for this activated ring. 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Reagent Impurity: Wet NBS or solvent can inhibit the reaction.1. Add a catalytic amount of a weak acid: A small amount of acetic acid or silica gel can help polarize the N-Br bond of NBS, increasing its electrophilicity without being harsh enough to cause degradation.[9] 2. Optimize Temperature: Gradually increase the reaction temperature in 5-10 °C increments. However, avoid high heat, which can promote side reactions. Maintaining a constant temperature is crucial.[10] 3. Ensure Anhydrous Conditions: Use freshly opened or dried solvents and high-purity NBS.
Significant Formation of Benzylic Bromide Side Product 1. Incorrect Solvent Choice: Use of nonpolar solvents (CCl₄, etc.) promotes radical reactions. 2. Presence of Radical Initiators: Exposure to UV light or presence of radical initiators (like AIBN or peroxides) will favor benzylic bromination.1. Switch to a Polar Aprotic Solvent: Use acetonitrile as the solvent of choice to strongly favor the ionic pathway.[3][4] 2. Conduct the Reaction in the Dark: Wrap the reaction flask in aluminum foil to exclude light and prevent photochemical radical initiation.[11] Ensure no peroxide contaminants are present in the reagents.
Formation of Multiple Dark/Tarry Byproducts 1. Overly Aggressive Reaction Conditions: The highly activated ring is sensitive to strong acids and high temperatures, leading to polymerization or decomposition. 2. Excess Brominating Agent: Using too much NBS can lead to uncontrolled reactions.1. Avoid Strong Lewis Acids: Do not use catalysts like FeBr₃ or AlCl₃, which are far too reactive for this substrate.[12] 2. Maintain a Low Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. 3. Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of NBS relative to the starting material. Add the NBS portion-wise to control the reaction rate.
Difficult Product Isolation/Purification 1. Co-precipitation of Product and Succinimide: The succinimide byproduct can sometimes be difficult to separate from the product. 2. Oily Product: Impurities may be preventing the product from crystallizing.1. Workup Procedure: After quenching, filter the crude reaction mixture to remove the bulk of the insoluble succinimide before proceeding with extraction. 2. Purification Strategy: If the product is an oil, use silica gel chromatography directly on the crude material after solvent evaporation.[8]

III. Visualized Workflow and Mechanisms

Overall Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Prep Combine Starting Material & Acetonitrile in Flask Cool Cool to 0 °C in Ice Bath Prep->Cool AddNBS Add NBS (1.05 eq) Portion-wise Cool->AddNBS Stir Stir at RT in Dark (Monitor by TLC) AddNBS->Stir Quench Quench with aq. Na₂S₂O₃ Stir->Quench Filter Filter to Remove Succinimide Quench->Filter Extract Extract with Ethyl Acetate Filter->Extract Wash Wash Organic Layer (H₂O, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify

Caption: A typical workflow for the synthesis of this compound.

Key Reaction Pathways

G cluster_main Reaction Pathways cluster_desired Desired Pathway (Ionic) cluster_side Side Pathway (Radical) SM 1,2,3,4-Tetramethoxy- 5-methylbenzene DP 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene SM->DP + NBS (Polar Solvent, Dark) SP 1-(Bromomethyl)-2,3,4,5- tetramethoxybenzene SM->SP + NBS (Nonpolar Solvent, Light)

Caption: Desired ionic bromination versus the undesired radical side-reaction.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1,2,3,4-tetramethoxy-5-methylbenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve 1,2,3,4-tetramethoxy-5-methylbenzene (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath again. Quench the reaction by slowly adding cold, saturated aqueous sodium thiosulfate solution to decompose any remaining electrophilic bromine.

  • Isolation: Filter the mixture through a Büchner funnel to remove the precipitated succinimide. Rinse the solid with a small amount of cold ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Transfer the crude solid product to a small Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator or ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. Analyze the product for purity (e.g., via NMR, melting point) and calculate the final yield.

V. References

  • Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions? (n.d.). Homework.Study.com. Retrieved from --INVALID-LINK--

  • Carreño, M. C., Ruano, J. L. G., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.

  • Wegner, J., Ceylan, S., & Kirschning, A. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2148.

  • Ciminale, F., Frigerio, M., & Righi, P. (2013). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Organic Preparations and Procedures International, 45(3), 247–250.

  • St. Laurent, C. D., & Kume, G. H. (2017). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. The Journal of Organic Chemistry, 82(19), 10563–10569.

  • Why phenol gives different bromination products in different solvents? (2022). Qs in Mind. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • ChemHelpASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved from --INVALID-LINK--

  • Carreño, M. C., Ruano, J. L. G., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). (2022). Chemia. Retrieved from --INVALID-LINK--

  • Fan, L., et al. (2015). Efficient synthesis of 1-alkyl -2, 3, 4, 5-tetramethoxy-6-methylbenzene: key intermediate for preparing coenzyme Q analogues. ResearchGate. Retrieved from --INVALID-LINK--

  • Rajagopal, D., et al. (2004). A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. ResearchGate. Retrieved from --INVALID-LINK--

  • 1-Bromo-3,4,5-trimethoxybenzene synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Chem 2700 Experiment #8: Electrophilic Aromatic Substitution. (2017). YouTube. Retrieved from --INVALID-LINK--

  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018). YouTube. Retrieved from --INVALID-LINK--

  • Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved from --INVALID-LINK--

  • Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. (2024). ResearchGate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene (CAS 73875-27-1). This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into overcoming common challenges encountered during the purification of this polysubstituted aromatic compound. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is an off-white to yellowish solid. What are the likely impurities?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Common methods for the synthesis of related polysubstituted bromobenzenes involve the bromination of the corresponding polymethoxy-methylbenzene.[1][2] Therefore, you can anticipate the following impurities:

  • Unreacted Starting Material: 1,2,3,4-tetramethoxy-5-methylbenzene.

  • Regioisomers: Depending on the directing effects of the substituents and the reaction conditions, bromination could potentially occur at other positions on the aromatic ring, although the position flanked by the methyl and a methoxy group is sterically hindered.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of dibromo-tetramethoxy-methylbenzene species.[3]

  • Residual Brominating Reagent: Traces of N-bromosuccinimide (NBS) or bromine may remain.

  • Solvent Residues: Residual solvents from the reaction and work-up.

Q2: Should I choose recrystallization or column chromatography for purification?

A2: The choice between recrystallization and column chromatography depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is an excellent choice for multi-gram quantities if your crude product is relatively pure (>85-90%) and a suitable solvent system can be identified. It is generally a more scalable and economical method.

  • Column Chromatography is the preferred method for smaller quantities (< 1 gram) or when dealing with complex mixtures containing impurities with polarities very similar to the product. It offers higher resolution for separating closely related compounds.

A general decision-making workflow is illustrated below:

Purification Decision Workflow Start Crude Product AssessPurity Assess Purity (TLC, ¹H NMR) Start->AssessPurity ChooseMethod Choose Purification Method AssessPurity->ChooseMethod Recrystallization Recrystallization ChooseMethod->Recrystallization >85-90% Pure & Solid ColumnChrom Column Chromatography ChooseMethod->ColumnChrom <85% Pure or Complex Mixture End Pure Product Recrystallization->End ColumnChrom->End

Caption: Decision workflow for purification method selection.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.

Issue 1: Oiling Out - The product separates as a liquid instead of forming crystals.

  • Causality: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated to a degree that favors nucleation of a liquid phase. For a related compound, 1-bromo-2,3,5,6-tetramethylbenzene, the melting point is in the range of 57-64°C, suggesting that this compound is also a solid with a relatively low melting point.[4]

  • Solutions:

    • Lower the temperature of crystallization: Use a solvent with a lower boiling point.

    • Use a larger volume of solvent: This will decrease the saturation level.

    • Employ a mixed solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at a slightly lower temperature until turbidity persists. Then, gently warm the mixture until it is clear and allow it to cool slowly.

Issue 2: Poor Recovery of the Purified Product.

  • Causality: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Solutions:

    • Optimize the solvent system: Test a range of solvents to find one where the compound has high solubility when hot and very low solubility when cold.

    • Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the crude product.

    • Cool the solution thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • Wash crystals with ice-cold solvent: When collecting the crystals by filtration, wash them with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

Issue 3: Colored Impurities Persist in the Crystals.

  • Causality: Colored impurities have similar solubility profiles to the product and co-crystallize.

  • Solutions:

    • Activated Carbon Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

    • Multiple Recrystallizations: A second recrystallization may be necessary to remove stubborn impurities.

Recommended Recrystallization SolventsRationale
EthanolOften a good starting point for polar aromatic compounds.
Ethanol/WaterA versatile mixed-solvent system that allows for fine-tuning of polarity.
Hexane/Ethyl AcetateSuitable for compounds of intermediate polarity.
TolueneCan be effective for aromatic compounds, but use with caution due to its higher boiling point.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.

Issue 1: Poor Separation of the Product from Impurities.

  • Causality: The chosen eluent system does not provide sufficient resolution between the product and one or more impurities. The polarity of the target compound, with four methoxy groups, will be a key factor.

  • Solutions:

    • Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the product. A common starting point for polymethoxybenzenes is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[3]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then the product, leaving more polar impurities on the column.

    • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (neutral or basic).

Issue 2: The Product Decomposes on the Column.

  • Causality: Electron-rich aromatic compounds, such as polymethoxybenzenes, can be sensitive to the acidic nature of standard silica gel, leading to degradation.

  • Solutions:

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a base, such as 1-2% triethylamine in the eluent. This will neutralize the acidic sites on the silica.

    • Use a Different Stationary Phase: Alumina or Florisil can be less harsh alternatives to silica gel for acid-sensitive compounds.

    • Run the Column Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Issue 3: The Product Elutes Too Quickly or Not at All.

  • Causality: The eluent system is either too polar or not polar enough.

  • Solutions:

    • Product Elutes Too Quickly (High Rf): Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.

    • Product Does Not Elute (Low Rf): Increase the polarity of the eluent by increasing the proportion of the more polar solvent.

Recommended Eluent Systems for Column Chromatography
Hexane / Ethyl Acetate (e.g., 9:1 to 4:1)
Hexane / Dichloromethane (e.g., 1:1 to 1:4)
Toluene / Ethyl Acetate (e.g., 19:1 to 9:1)

digraph "Column Chromatography Troubleshooting" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Crude Product on Column", shape=ellipse, fillcolor="#FBBC05"]; Problem [label="Problem Encountered", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorSep [label="Poor Separation"]; Decomposition [label="Product Decomposition"]; NoElution [label="No/Fast Elution"];

Sol_PoorSep [label="Optimize Eluent (TLC)\nUse Gradient Elution", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Decomp [label="Deactivate Silica (Et₃N)\nUse Alumina/Florisil", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Elution [label="Adjust Eluent Polarity", fillcolor="#F1F3F4", fontcolor="#202124"];

PureProduct [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Problem; Problem -> PoorSep [label="Mixed Fractions"]; Problem -> Decomposition [label="Low Yield/\nStreaking"]; Problem -> NoElution [label="Rf = 0 or 1"];

PoorSep -> Sol_PoorSep; Decomposition -> Sol_Decomp; NoElution -> Sol_Elution;

Sol_PoorSep -> PureProduct; Sol_Decomp -> PureProduct; Sol_Elution -> PureProduct; }

Caption: Troubleshooting guide for column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. If it dissolves when hot but is sparingly soluble at room temperature, it is a good candidate.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography

  • Eluent Selection: Using TLC, identify a solvent system that gives the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

identifying side products in 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

A Guide to Navigating Reactions and Mitigating Side Products

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this sterically hindered and electron-rich aryl bromide. This document moves beyond simple protocols to explain the "why" behind experimental observations, helping you troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A: The reactivity of this substrate is dominated by two key features:

  • Severe Steric Hindrance: The bromine atom is flanked by a methyl group and a methoxy group, and the benzene ring is hexasubstituted. This steric bulk significantly hinders access to the carbon-bromine bond, which can slow down or inhibit reactions like oxidative addition in cross-coupling cycles or the formation of Grignard reagents.[1][2]

  • Electron-Rich Aromatic Ring: The presence of four electron-donating methoxy groups increases the electron density of the aromatic ring. This electronic property can decrease the rate of oxidative addition of palladium(0) catalysts, a critical step in many cross-coupling reactions.[3]

These factors often lead to sluggish reactions and the formation of specific, predictable side products.

Q2: I attempted a lithium-halogen exchange followed by quenching with an electrophile, but the major product I isolated was 1,2,3,4-tetramethoxy-5-methylbenzene. What happened?

A: You have observed hydrodehalogenation , a very common side reaction in this system. The aryllithium intermediate you generated is a potent base. It was likely protonated before it could react with your intended electrophile.

  • Mechanism of Side Product Formation: The aryllithium intermediate abstracts a proton from a source in the reaction mixture. Potential proton sources include:

    • Trace amounts of water or atmospheric moisture.

    • The ether solvent (e.g., THF), especially at temperatures above -20 °C.

    • The n-butyl bromide co-product formed during the exchange, which can undergo elimination to produce 1-butene and HBr (which is then neutralized).[4]

This side reaction is often competitive with the desired electrophilic quench, especially if the electrophile is not highly reactive or if its addition is slow.

Q3: In my Suzuki-Miyaura coupling reaction, I'm observing low conversion and significant formation of the de-brominated arene and homocoupled biaryl from my boronic acid. How can I improve my yield?

A: These are classic side products in challenging Suzuki couplings.[3][5]

  • Hydrodehalogenation: This occurs when the palladium-aryl intermediate undergoes reductive elimination with a hydride ligand instead of transmetalation with the boronic acid partner.[3] The hydride can originate from the base, solvent, or impurities.

  • Homocoupling: This typically arises from the reaction of two boronic acid molecules, often promoted by the presence of Pd(II) species and oxygen, or from the coupling of two aryl halide molecules.[3]

To mitigate these issues, careful optimization of the catalyst system and conditions is crucial. For sterically hindered substrates, bulky, electron-rich monophosphine ligands like SPhos, XPhos, or P(t-Bu)₃ are often required to promote the desired catalytic cycle.[2]

Troubleshooting Guides

Issue 1: Failure to Form a Grignard Reagent
  • Observation: After stirring this compound with magnesium turnings, little to no Grignard reagent is formed, and the starting material is recovered.

  • Root Cause Analysis: The steric hindrance around the C-Br bond impedes the oxidative insertion of magnesium.[6] Standard methods of Grignard formation may be ineffective.

  • Troubleshooting Steps:

    • Magnesium Activation: Ensure the magnesium turnings are highly activated. Common methods include crushing the turnings under an inert atmosphere, stirring overnight without the halide, or using chemical activators like iodine, 1,2-dibromoethane, or Rieke magnesium.

    • Elevated Temperature: While initial formation should be gentle, carefully increasing the temperature may be necessary to initiate the reaction. Use a solvent with a higher boiling point like THF if needed.

    • Alternative Organometallics: If Grignard formation remains problematic, consider switching to a lithium-halogen exchange with n-butyllithium or t-butyllithium, which is often much faster and more efficient for hindered aryl bromides.[7][8]

Issue 2: Prevalent Hydrodehalogenation in Metal-Halogen Exchange
  • Observation: The primary product from a reaction involving an organolithium or Grignard intermediate is the protonated, de-brominated compound (1,2,3,4-tetramethoxy-5-methylbenzene).

  • Root Cause Analysis: The highly basic organometallic intermediate is being quenched by an acidic proton source.[4]

  • Troubleshooting Workflow:

G start Hydrodehalogenation Observed q1 Were all glassware and reagents rigorously dried? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What was the reaction temperature? a1_yes->q2 sol1 SOLUTION: - Flame-dry glassware under vacuum. - Use freshly distilled, anhydrous solvents. - Ensure reagents are dry. a1_no->sol1 a2_high > -20 °C q2->a2_high a2_low < -78 °C q2->a2_low sol2 SOLUTION: - Perform exchange and quench at ≤ -78 °C. - Low temperatures minimize side reactions with solvent (e.g., THF). a2_high->sol2 q3 What was the order of addition? a2_low->q3 a3_slow Slow addition of electrophile q3->a3_slow sol3 SOLUTION: - Add the aryl bromide slowly to the alkyllithium. - Ensure the electrophile is present or added rapidly after formation of the aryllithium. a3_slow->sol3 a3_fast Fast addition of electrophile

Caption: Troubleshooting workflow for hydrodehalogenation.

Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
  • Observation: The desired coupled product is formed in low yield, with significant recovery of starting material or formation of side products like de-brominated arene.

  • Root Cause Analysis: The catalytic cycle is inefficient, likely due to slow oxidative addition or reductive elimination steps caused by steric hindrance.[2]

  • Optimization Strategy:

ParameterStandard ConditionsRecommended Optimization for Hindered SubstrateRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd precatalysts (e.g., G3-XPhos, G4-SPhos)Precatalysts provide a reliable source of the active Pd(0)L species and are often more active.[2]
Ligand PPh₃, DPPFBulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos)Bulky ligands accelerate the reductive elimination step, while electron-rich character can aid the challenging oxidative addition.[2][9]
Base Na₂CO₃, K₂CO₃Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, LHMDS)A stronger base can accelerate the deprotonation of the amine (Buchwald-Hartwig) or the formation of the boronate (Suzuki), driving the catalytic cycle forward.
Temperature 80-90 °C100-120 °CHigher temperatures are often required to overcome the activation energy for the oxidative addition of hindered aryl bromides.[2]
Solvent Toluene, DioxaneAnhydrous, polar aprotic solvents (e.g., Dioxane, t-Amyl alcohol, CPME)Solvent choice can significantly impact catalyst stability and reaction rates.

Key Reaction Pathways and Side Reactions

The diagram below illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting where the primary side reactions—hydrodehalogenation and homocoupling—diverge from the desired product pathway.

Caption: Suzuki cycle showing hydrodehalogenation and homocoupling side reactions.

Experimental Protocols

Protocol 1: Minimizing Hydrodehalogenation during Lithium-Halogen Exchange

This protocol provides a general guideline for performing a lithium-halogen exchange on this compound while minimizing protonation of the intermediate.

  • Preparation:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

    • Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Setup:

    • In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (use a solvent still or a freshly opened bottle over molecular sieves).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 30-60 minutes. The reaction is typically very fast.[8]

  • Electrophilic Quench:

    • Add the desired electrophile (1.1-1.5 eq), either neat or as a solution in the same anhydrous solvent, dropwise to the aryllithium solution at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours before slowly warming to room temperature.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cross-coupling reactions with 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene. This resource is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. Our goal is to provide you with field-proven insights and troubleshooting strategies to overcome common experimental hurdles.

The structure of this compound presents a unique combination of electronic and steric challenges. The benzene ring is exceptionally electron-rich due to four methoxy substituents, which strengthens the C-Br bond and makes the initial oxidative addition step of the catalytic cycle kinetically demanding. Furthermore, the bromine atom is flanked by a methyl group and a methoxy group, creating significant steric hindrance that can impede the approach of the palladium catalyst.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you navigate these challenges and achieve high-yielding, reproducible results.

General Troubleshooting & FAQs

This section addresses fundamental issues that can affect any cross-coupling reaction involving this substrate.

Q1: My reaction shows very low or no conversion to the desired product. What are the first things I should check?

A1: When a cross-coupling reaction fails, it's crucial to first verify the integrity of your foundational setup and reagents before moving to more complex parameter optimization.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote side reactions like the homocoupling of boronic acids.[1] Ensure your reaction vessel was properly flame-dried or oven-dried and that your solvents were rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[2][3] Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Quality:

    • Aryl Bromide: Confirm the purity of your this compound.

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time. Use a fresh bottle or consider converting it to a more stable boronate ester (e.g., a pinacol ester). For Stille reactions, ensure your organostannane has not degraded.

    • Solvents: Use anhydrous solvents to prevent unwanted side reactions, such as the quenching of organometallic intermediates.

  • Catalyst Activity: Palladium precatalysts, especially those not designed for air stability, can degrade. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1] Consider using modern, air-stable precatalysts like the Buchwald G2, G3, or G4 palladacycles, which ensure reliable generation of the active catalyst.[1][4]

Q2: How do the four electron-donating methoxy groups impact the reaction, and how can I overcome this?

A2: The electron-rich nature of the aromatic ring significantly retards the rate-limiting oxidative addition step in the catalytic cycle.[5] The high electron density on the ring strengthens the carbon-bromine bond, increasing the activation energy required for the Pd(0) catalyst to insert itself.

To overcome this, you must use a catalyst system specifically designed to facilitate this challenging step. The key is to use ligands that are both electron-rich and sterically bulky .[6][7]

  • Electron-rich ligands (like dialkylbiaryl phosphines or N-heterocyclic carbenes) increase the electron density on the palladium center, which promotes the oxidative addition into the C-Br bond.[5]

  • Bulky ligands promote the reductive elimination step, which releases the product and regenerates the active catalyst.[7] They also help stabilize the monoligated Pd(0) species, which is often the most active for oxidative addition.

Q3: My reaction is stalling, and I suspect steric hindrance is the problem. What is the best strategy?

A3: The ortho-methyl and ortho-methoxy groups create a sterically congested environment around the reaction center. This bulkiness can physically block the palladium catalyst from accessing the C-Br bond.

The solution, counterintuitive as it may seem, is to use even bulkier ligands. Ligands like XPhos, SPhos, RuPhos (Buchwald-type ligands), or bulky N-heterocyclic carbene (NHC) ligands are highly effective for coupling sterically hindered substrates.[2] These ligands create a well-defined, bulky coordination sphere around the palladium atom that, while large, is structured to favor the approach of hindered substrates and accelerate the crucial bond-forming reductive elimination step.[5]

Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling

This is often the first choice for C-C bond formation due to the stability and low toxicity of the organoboron reagents.[8]

FAQ: "I am attempting a Suzuki coupling with this compound, but my yields are consistently below 30%. How can I optimize the conditions?"

Your low yields are likely a direct consequence of the substrate's electronic and steric properties. A systematic optimization is required.

A logical approach to optimizing a challenging Suzuki coupling.

G start Low Yield (<30%) catalyst Step 1: Change Catalyst System (Bulky, Electron-Rich Ligand) start->catalyst Initial issue base Step 2: Screen Bases (Strong, Non-nucleophilic) catalyst->base If yield improves but still <70% success Optimized Yield (>80%) catalyst->success If yield >80% solvent Step 3: Vary Solvent & Temperature base->solvent Fine-tuning solvent->success Success

Caption: A step-by-step troubleshooting workflow for a low-yielding Suzuki reaction.

1. Catalyst and Ligand Selection (Most Critical Factor)

Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[4] You need a more robust system.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered and electron-rich aryl halides.[1][2][6]

  • Recommended Precatalysts: Use air-stable precatalysts like XPhos Pd G3 or SPhos Pd G2 to ensure consistent generation of the active Pd(0) species.[1]

2. Base Selection

The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[9][10] For difficult couplings, stronger bases are often required.

  • Primary Choices: K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are excellent starting points.[1] They are strong enough to promote transmetalation without causing significant side reactions.

  • Weaker Bases: Bases like K₂CO₃ or NaHCO₃ may not be effective enough for this challenging substrate.[10]

  • Strong Hydroxide Bases: NaOH or KOH can be effective but may promote undesired side reactions in the presence of sensitive functional groups.[10][11]

3. Solvent and Temperature

The solvent affects the solubility of the base and the stability and activity of the catalyst.

  • Common Solvents: Aprotic solvents such as 1,4-dioxane, toluene, or THF are typically used, often with a small amount of water (e.g., 10:1 ratio) to help dissolve the inorganic base.[1][11]

  • Temperature: Due to the slow oxidative addition, higher temperatures (80–110 °C) are generally necessary. If the reaction is still sluggish, consider switching to a higher-boiling solvent like xylenes to push the temperature higher (up to 140 °C).

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Coupling Partner1.2–1.5 equiv
Pd Precatalyst XPhos Pd G3 or SPhos Pd G21–3 mol%
Ligand (Included in precatalyst)---
Base K₃PO₄ or Cs₂CO₃2.0–3.0 equiv
Solvent 1,4-Dioxane / H₂O (10:1)0.1–0.5 M
Temperature 100–110 °COvercomes activation barrier
Atmosphere Argon or NitrogenPrevents catalyst decomposition
Stille Coupling

The Stille reaction is a powerful alternative, particularly when the required organoboron compound is unstable. Its main drawback is the toxicity of the organostannane reagents and byproducts.

FAQ: "What are the key parameters for a successful Stille coupling with this substrate?"

A1: The principles are similar to the Suzuki coupling, focusing on overcoming the difficult oxidative addition. The key difference lies in the transmetalation step.

  • Catalyst System: Bulky, electron-rich phosphine ligands are again the ligands of choice. A catalyst system like Pd₂(dba)₃ with P(t-Bu)₃ is a robust starting point.[4]

  • Solvent: Anhydrous, non-polar aprotic solvents like THF, toluene, or dioxane are preferred. Water is generally avoided.

  • Additives: While not always necessary, the addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step.

  • Temperature: Elevated temperatures (80-120 °C) are typically required.

Sonogashira Coupling

This reaction is the premier method for coupling aryl halides with terminal alkynes.[12]

FAQ: "I'm having trouble with the Sonogashira coupling of this compound. I am observing significant alkyne homocoupling. What should I try?"

A1: Alkyne homocoupling (Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen. For your challenging substrate, a careful balance of conditions is needed.

  • Standard Conditions: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) iodide (CuI) co-catalyst in the presence of an amine base like triethylamine (NEt₃) or diisopropylamine (DIPA).[13][14]

  • Minimizing Homocoupling:

    • Strictly Anaerobic Conditions: Rigorously degas all solvents and reagents to remove oxygen, which promotes the undesired homocoupling.

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or more specialized ligands but can provide cleaner results.[13]

  • Base and Solvent: The amine base often serves as both the base and the solvent.[15] If solubility is an issue, a co-solvent like THF or DMF can be added.

  • Temperature: While many Sonogashira couplings proceed at room temperature, this substrate will likely require heating (50–80 °C) to facilitate oxidative addition.[14]

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, offering a powerful route to substituted styrenes or other vinylated arenes.[16]

FAQ: "How can I optimize the Heck reaction for this sterically hindered aryl bromide?"

A1: The Heck reaction with this substrate will be challenging due to both slow oxidative addition and potential steric clash during the migratory insertion step.

  • Catalyst System: Highly active catalysts are required. Systems based on bulky phosphine ligands or palladacycle precatalysts are recommended.[17] For very challenging cases, phosphine-free systems using N-heterocyclic carbene (NHC) ligands can be effective.[16]

  • Base: A non-nucleophilic base is essential. An inorganic base like K₂CO₃ or an organic base like triethylamine (NEt₃) or N,N-dicyclohexylmethylamine (Cy₂NMe) is a good choice.[17]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used to allow for the high reaction temperatures needed.

  • Temperature: High temperatures (120–150 °C) are almost always necessary to achieve a reasonable reaction rate.[17]

Experimental Protocols & Visualizations
General Catalytic Cycle for Cross-Coupling

The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. Understanding this cycle is key to rational troubleshooting.

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_ox R¹-Pd(II)L_n-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (R¹-X) [Slow Step for this Substrate] pd2_trans R¹-Pd(II)L_n-R² (Transmetalation Product) pd2_ox->pd2_trans Transmetalation (R²-M) pd2_trans->pd0 Reductive Elimination product R¹-R² (Desired Product) pd2_trans->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Setup: Add the this compound, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to a flame-dried Schlenk flask equipped with a stir bar.[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three to five times to ensure an inert atmosphere.[18]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (10:1 v/v) via syringe to achieve a final concentration of ~0.2 M with respect to the aryl bromide.[1] The solution may be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing them by TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[4]

References

preventing decomposition of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this electron-rich aromatic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you mitigate decomposition and ensure the success of your reactions.

Introduction: Understanding the Molecule's Stability

This compound is a highly functionalized aromatic building block, prized for its utility in constructing complex molecular architectures, particularly in pharmaceutical synthesis. However, its electron-rich nature, a consequence of the four methoxy substituents, renders it susceptible to specific decomposition pathways. The electron-donating methoxy groups increase the electron density on the aromatic ring, which can influence the reactivity of the carbon-bromine bond and the stability of the molecule under various reaction conditions. This guide will address the primary challenges and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary decomposition pathways for this compound?

A1: The two most prevalent decomposition pathways are hydrodebromination and photolytic degradation . Hydrodebromination is the replacement of the bromine atom with a hydrogen atom, and it is often a significant side reaction in reductive cross-coupling reactions.[1][2] Photolytic degradation can occur upon exposure to light, which can mediate the cleavage of the carbon-bromine bond.[3][4]

Q2: How should I properly store this compound?

A2: It is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and in a cool, dark place.[5][6] Some polysubstituted aromatic compounds can be air-sensitive, and minimizing exposure to light and oxygen is crucial to prevent degradation over time.[7]

Q3: Is this compound sensitive to acid or base?

A3: While the aromatic ring itself is relatively stable, strong acids or bases, especially at elevated temperatures, can potentially lead to ether cleavage of the methoxy groups or other undesired side reactions. It is advisable to use mild bases in reactions and to perform any acidic workups under controlled temperature conditions.

Q4: I'm observing a significant amount of the debrominated analog of my starting material in my cross-coupling reaction. What is causing this?

A4: This is likely due to hydrodebromination, a common side reaction with electron-rich aryl bromides.[2] This can be exacerbated by certain catalysts, solvents, or the presence of reducing agents in your reaction mixture. Our troubleshooting guide below provides detailed strategies to mitigate this issue.

Part 2: Troubleshooting Guides

This section provides in-depth, scenario-based troubleshooting for common challenges encountered during reactions with this compound.

Guide 1: Mitigating Hydrodebromination in Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low yield of the desired coupled product and significant formation of 2,3,4,5-tetramethoxy-6-methylbenzene.

Causality: The electron-rich nature of the substrate makes the carbon-bromine bond susceptible to reductive cleavage. This can be promoted by the palladium catalyst, especially in the presence of hydride sources or certain bases and solvents.[2]

Workflow for Minimizing Hydrodebromination:

cluster_0 Pre-Reaction Setup cluster_1 Reagent Selection cluster_2 Reaction Execution & Monitoring Start Reaction Setup Degas Thoroughly Degas Solvents Start->Degas Inert_Atmosphere Maintain Strict Inert Atmosphere (Ar/N2) Degas->Inert_Atmosphere Catalyst_Choice Select Appropriate Pd Catalyst (e.g., Pd(PPh3)4) Inert_Atmosphere->Catalyst_Choice Base_Selection Use a Mild, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) Catalyst_Choice->Base_Selection Temp_Control Maintain Optimal Temperature (avoid excessive heat) Base_Selection->Temp_Control Reaction_Time Monitor Reaction Closely (avoid prolonged reaction times) Temp_Control->Reaction_Time Workup Careful Aqueous Workup Reaction_Time->Workup Analysis Analysis Workup->Analysis Analyze for Hydrodebromination Success Success Analysis->Success Minimal Side Product Troubleshoot Further Optimization Needed Analysis->Troubleshoot Significant Side Product cluster_0 Storage cluster_1 Reaction Setup Store Store in Amber Vial Inert Under Inert Atmosphere (Ar/N2) Store->Inert Cool_Dark Store in a Cool, Dark Place Inert->Cool_Dark Reaction_Vessel Use Amber Glassware or Wrap Clear Glassware in Foil Cool_Dark->Reaction_Vessel Light_Source Minimize Exposure to Direct Lab Lighting Reaction_Vessel->Light_Source Proceed Proceed Light_Source->Proceed Proceed with Reaction Stable_Compound Stable_Compound Proceed->Stable_Compound Compound remains stable

References

Technical Support Center: Sonogashira Coupling with Brominated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Sonogashira cross-coupling reaction. As Senior Application Scientists, we understand that while this reaction is a cornerstone for forming C(sp²)–C(sp) bonds, its application to less reactive brominated aromatics can present unique challenges. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments, moving beyond simple procedural lists to explain the fundamental chemistry behind each recommendation.

The Challenge with Aryl Bromides

The Sonogashira reaction is a powerful tool for synthesizing complex molecules, including pharmaceuticals and organic materials.[1][2] The classical reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[3] The reactivity of the halide partner is critical, following the general trend: I > OTf > Br >> Cl.[4] The primary hurdle with aryl bromides is the initial, often rate-limiting, oxidative addition step to the palladium(0) catalyst, which is significantly slower than for the corresponding aryl iodides and typically requires more forcing conditions like higher temperatures.[1][5][6] This guide addresses the common issues stemming from this lower reactivity.

Frequently Asked Questions & Troubleshooting

Q1: My Sonogashira reaction with an aryl bromide shows no product, only starting material. What are the most likely causes?

This is a common scenario when transitioning from more reactive aryl iodides. The issue almost always traces back to the challenging oxidative addition step. Here’s a breakdown of potential culprits and solutions:

  • Insufficient Thermal Energy: Unlike aryl iodides which can couple at room temperature, aryl bromides require heating to overcome the activation energy for oxidative addition.[1][4] If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and seeing no conversion, a lack of thermal energy is the most probable cause.

    • Solution: Gradually increase the reaction temperature. A typical starting point for aryl bromides is 80 °C, but temperatures up to 100-120 °C in a sealed vessel may be necessary, especially for electron-rich or sterically hindered substrates.[6][7][8]

  • Catalyst System Inactivity: The choice of ligand is paramount for activating aryl bromides. The standard triphenylphosphine (PPh₃) ligand, often sufficient for aryl iodides, may not be adequate for the more demanding oxidative addition of aryl bromides.

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. These ligands promote the formation of highly reactive, monoligated L-Pd(0) species, which are more effective at breaking the C-Br bond.[9] See the Ligand Selection Guide in Table 1 for specific recommendations.

  • Catalyst Deactivation: The appearance of a black precipitate ("palladium black") is a clear sign of catalyst decomposition and the end of catalytic turnover. This can be caused by oxygen in the reaction atmosphere or impurities in your reagents.

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Thoroughly degas your solvent(s) and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period).[10] Using high-purity, dry solvents and distilling the amine base can also prevent deactivation.[5][10]

  • Inappropriate Solvent Choice: A strongly coordinating solvent, such as DMF, can sometimes compete with the aryl bromide for coordination sites on the palladium center, inhibiting the crucial oxidative addition step.[6]

    • Solution: Consider switching to a less coordinating solvent like toluene, dioxane, or even running the reaction neat in the amine base (e.g., Et₃N or DIPA).[6]

Q2: My main byproduct is the dimer of my starting alkyne. What is happening and how can I stop it?

You are observing the Glaser-Hay homocoupling reaction, a notorious side reaction in copper-catalyzed Sonogashira couplings.[5][11] It is an oxidative dimerization of the terminal alkyne, promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[11][12]

  • Mechanism of Interference: The copper acetylide intermediate, essential for the main Sonogashira cycle, can be intercepted by an oxidizing agent (like O₂) and dimerize, consuming your alkyne and reducing the yield of the desired cross-coupled product.

Here are the most effective strategies to suppress it:

  • Strict Anaerobic Conditions: The most straightforward approach is to rigorously exclude oxygen from your reaction vessel. Proper degassing is critical.

  • Employ Copper-Free Conditions: The most definitive way to prevent Glaser coupling is to remove the copper co-catalyst entirely.[13] Copper-free protocols have become robust and are often the preferred method for substrates prone to homocoupling. These systems require careful selection of the palladium catalyst, ligand, and base to function efficiently.[12]

  • Use a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with N₂ or Ar) has been shown to dramatically reduce homocoupling to as little as 2%.[11][14]

  • Minimize Catalyst Concentration: High concentrations of the copper catalyst can sometimes favor the homocoupling pathway.[11] Ensure you are not using an excessive amount of CuI.

Q3: How do I select the optimal Palladium catalyst and ligand for my specific aryl bromide?

The choice of the Pd/ligand system is the most critical parameter for a successful reaction with an aryl bromide. The decision should be based on the electronic and steric properties of your substrate.[15]

  • Electronic Effects: Electron-withdrawing groups on the aryl bromide accelerate the oxidative addition step, making the substrate more reactive.[9][16] Conversely, electron-donating groups slow this step down, requiring a more active catalyst system.

  • Steric Effects: Steric hindrance, particularly at the positions ortho to the bromine, makes oxidative addition more difficult and requires bulkier ligands to facilitate the reaction.[9][15][16]

Below is a diagram illustrating the decision-making process for troubleshooting a failing reaction, followed by a table to guide your ligand selection.

Start Reaction Failed: No Product Check_Temp Is Temp ≥ 80 °C? Start->Check_Temp Check_Ligand Using Bulky, Electron-Rich Ligand? Check_Temp->Check_Ligand Yes Increase_Temp ACTION: Increase Temp (80-120 °C) Check_Temp->Increase_Temp No Check_Anaerobic System Fully Degassed? Check_Ligand->Check_Anaerobic Yes Change_Ligand ACTION: Switch to Ligand (e.g., P(t-Bu)3, XPhos) Check_Ligand->Change_Ligand No Check_SideProduct Major Side Product? Check_Anaerobic->Check_SideProduct Yes Improve_Degas ACTION: Improve Degassing (Freeze-Pump-Thaw) Check_Anaerobic->Improve_Degas No Homocoupling Alkyne Homocoupling (Glaser Product) Check_SideProduct->Homocoupling Yes Decomposition Pd Black/ Decomposition Check_SideProduct->Decomposition No Go_Cu_Free ACTION: Switch to Copper-Free Protocol Homocoupling->Go_Cu_Free

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

Table 1: Ligand Selection Guide for Aryl Bromides

Aryl Bromide Type Recommended Ligands Rationale & Comments
Electron-Poor / Sterically Unhindered PPh₃, P(t-Bu)₃ These are the most reactive bromides. PPh₃ may suffice, but P(t-Bu)₃ often provides better results and faster reaction times.[8][15]
Electron-Rich / Sterically Unhindered P(t-Bu)₃, cataCXium® A, SPhos Electron-donating groups slow oxidative addition. Bulky, electron-rich ligands are required to increase catalyst activity.
Sterically Hindered (ortho-substituted) P(t-Bu)₃, XPhos, t-BuPCy₂ Extreme steric bulk on the phosphine is needed to promote the formation of the active monoligated palladium species.[7][15][16]

| General Purpose / High Activity | P(t-Bu)₃, XPhos | Tri-tert-butylphosphine and XPhos are excellent starting points for almost any challenging aryl bromide due to their high activity.[7][8] |

Q4: What are the best practices for selecting a base and solvent?

The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.

  • Base Selection: The primary role of the base is to deprotonate the terminal alkyne to form the reactive acetylide species and to neutralize the H-Br generated during the reaction.[4][17]

    • Amine Bases: Liquid amine bases like triethylamine (Et₃N) and diisopropylamine (DIPA) are most common because they can serve as both the base and the solvent. DIPA is often used for reactions at higher temperatures due to its higher boiling point.[6]

    • Inorganic Bases: For some systems, particularly copper-free ones, other bases may be employed. Tetrabutylammonium acetate (TBAA) has been shown to be effective in ligand- and copper-free systems at room temperature.[12]

  • Solvent Selection:

    • Amine as Solvent: Using the amine base as the solvent is often the simplest approach.

    • Co-solvents: For solubility reasons, co-solvents like THF, toluene, or DMF are frequently used.[4][6] Be mindful that THF can promote palladium black formation, and DMF can inhibit the reaction in some cases.[6][10]

    • Aqueous Media: For green chemistry applications, protocols have been developed that use water as the sole solvent, typically with the aid of a surfactant like PTS to create nanomicelles where the reaction occurs.[18][19] These systems are often copper-free and can proceed at room temperature.[19]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for a standard coupling with an aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Through the septum, add degassed toluene (5 mL) and degassed diisopropylamine (DIPA) (2.0 mmol, 2.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling side reactions.

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%) in degassed solvent (e.g., dioxane, 3 mL). Stir for 15 minutes.

  • Reagent Addition: To the catalyst solution, add the aryl bromide (1.0 mmol, 1.0 eq) and the terminal alkyne (1.2 mmol, 1.2 eq).

  • Base Addition: Add a degassed solution of your chosen base (e.g., TBAA, 2.0 mmol, 2.0 eq).

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 100 °C depending on the catalyst system and substrates).[12] Monitor the reaction progress.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

Catalytic Cycle Overview

Understanding the mechanism is key to effective troubleshooting. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle. The oxidative addition of the aryl bromide to the Pd(0) complex is the critical first step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition (Rate-Limiting for Ar-Br) Pd0->OxAdd Ar-Br PdII_Ar L₂PdII(Ar)(Br) OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Ar->Transmetal - CuBr PdII_Alkynyl L₂PdII(Ar)(C≡CR) Transmetal->PdII_Alkynyl ReductElim Reductive Elimination PdII_Alkynyl->ReductElim ReductElim->Pd0 Reforms Catalyst Product Ar-C≡C-R ReductElim->Product CuX CuI CuAcetylide Cu-C≡C-R CuX->CuAcetylide + H-C≡C-R - HI Alkyne H-C≡C-R CuAcetylide->Transmetal Enters Pd Cycle Base Base (e.g., Et₃N)

References

Technical Support Center: Navigating Reactions with 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this sterically hindered and electron-rich aryl bromide. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

I. Understanding the Unique Challenges of this compound

The unique structure of this compound, characterized by a sterically crowded aromatic ring with five electron-donating groups, presents a distinct set of challenges in chemical synthesis and purification. Understanding these challenges is the first step toward developing effective work-up strategies.

  • Steric Hindrance: The presence of a methyl group and four methoxy groups flanking the bromine atom can significantly slow down the rates of desired reactions, such as metal insertion for Grignard reagent formation or oxidative addition in cross-coupling reactions. This can often lead to incomplete conversions and the need for more forcing reaction conditions, which in turn can generate more side products.

  • Electron-Rich Nature: The four methoxy groups and the methyl group donate electron density into the aromatic ring, making it highly nucleophilic. While this can be advantageous in some reactions, it can also lead to undesired side reactions, such as electrophilic attack on the ring itself.

  • Potential for Demethylation: The methoxy groups, particularly under acidic or strongly basic conditions, or at elevated temperatures, can be susceptible to demethylation, leading to the formation of phenolic impurities that can complicate purification.

  • Benzylic Reactivity: The methyl group is a potential site for side reactions, such as benzylic functionalization, under certain catalytic conditions.[1][2]

This guide will provide you with the necessary tools to anticipate and address these challenges, ensuring a smoother path to your desired products.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with this compound.

Q1: What is the expected solubility profile of this compound?

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexanes, Toluene, Diethyl EtherSoluble to Highly SolubleThe large non-polar surface area of the substituted benzene ring will interact favorably with these solvents.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc)Highly SolubleThese solvents can effectively solvate both the non-polar and polar regions of the molecule.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolubleThese are powerful solvents for a wide range of organic compounds.
Polar Protic Methanol, EthanolModerately SolubleThe polarity of the solvent will be favorable, but the hydrogen bonding network may not be as effective at solvating the large non-polar structure compared to smaller, more polar molecules.
Aqueous WaterInsolubleThe large hydrophobic character of the molecule will dominate, leading to very poor solubility in water.[3]

Disclaimer: This table provides an educated estimation of solubility. It is crucial to experimentally determine the solubility in your specific solvent system for critical applications.

Experimental Protocol for Solubility Determination:

For a precise determination of solubility, the isothermal shake-flask method is recommended.[4]

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter is recommended.

  • Quantification: Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).

Q2: My cross-coupling reaction is sluggish and gives low yields. What can I do?

A2: The steric hindrance around the bromine atom is a likely culprit.[5] Consider the following troubleshooting steps:

  • Ligand Choice: For Suzuki-Miyaura couplings, switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) which are known to promote oxidative addition with sterically hindered aryl halides.[6][7]

  • Catalyst Pre-activation: Ensure your palladium catalyst is in the active Pd(0) state. Using a pre-catalyst or ensuring efficient in-situ reduction can be critical.[8]

  • Higher Temperatures: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential decomposition or side reactions.

  • Alternative Coupling Partners: If possible, consider reversing the coupling partners, i.e., preparing the boronic ester of the tetramethoxymethylbenzene and coupling it with a less hindered aryl halide.

Q3: I am observing the formation of phenolic impurities in my reaction mixture. What is the cause and how can I avoid it?

A3: The presence of phenolic impurities suggests demethylation of one or more of the methoxy groups. This can be caused by:

  • Acidic Conditions: Trace amounts of acid in your reagents or generated during the reaction can catalyze demethylation. Ensure all reagents are neutral and consider adding a non-nucleophilic base to scavenge any protons.

  • Strongly Basic Conditions: While less common for aryl methyl ethers, very strong bases at high temperatures can cleave the ether bond.

  • Lewis Acids: Some metal catalysts or additives can act as Lewis acids and promote demethylation.

To avoid this, maintain neutral to moderately basic reaction conditions and avoid prolonged heating at very high temperatures.

III. Troubleshooting Guides for Common Reactions

This section provides detailed work-up procedures and troubleshooting tips for specific reaction types.

A. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the work-up can be challenging due to the presence of residual palladium catalyst, phosphine ligands, and boronic acid-related byproducts.

Standard Work-up Protocol:

  • Cooling and Quenching: Cool the reaction mixture to room temperature. If necessary, quench any remaining reactive species by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Dilution and Extraction: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or toluene. Perform a series of aqueous washes in a separatory funnel:

    • Wash with water to remove inorganic salts.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

    • Wash with brine (saturated aqueous NaCl) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Suzuki-Miyaura Work-ups:

IssuePotential Cause(s)Recommended Solution(s)
Persistent Emulsion during Extraction High concentration of polar byproducts or residual base.Add more brine to the separatory funnel and gently swirl. If the emulsion persists, filter the entire mixture through a pad of Celite®.
Product Contaminated with Palladium Inefficient removal of the palladium catalyst during the aqueous wash.1. Filtration through Celite®: Pass the crude organic solution through a short plug of Celite® before concentration.[9] 2. Activated Carbon Treatment: Stir the crude product in a suitable solvent with activated carbon, then filter through Celite®. Be aware that this may lead to some product loss due to adsorption.[10] 3. Thiol-based Scavengers: Use commercially available silica-bound thiol scavengers to selectively bind and remove palladium.[11]
Presence of Phosphine Oxide Byproducts Oxidation of phosphine ligands.1. Acidic Wash: If your product is stable to acid, a wash with dilute HCl can protonate the phosphine oxide, making it more water-soluble. 2. Precipitation: In some cases, concentrating the crude mixture and triturating with a non-polar solvent like hexanes can precipitate the phosphine oxide, which can then be removed by filtration.
Boronic Acid Homocoupling Byproducts A common side reaction in Suzuki couplings.These byproducts can often be removed by column chromatography. Optimizing the reaction conditions (e.g., thorough degassing, using a different base) can minimize their formation.

Workflow for Suzuki-Miyaura Coupling and Work-up:

Suzuki_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Boronic Acid/Ester, Base B Add Catalyst System: Pd Pre-catalyst, Ligand A->B C Add Solvent & Degas B->C D Heat to Reaction Temp. C->D E Monitor Reaction (TLC, LC-MS) D->E F Cool & Quench E->F G Dilute with Organic Solvent F->G H Aqueous Washes (Water, NaHCO₃, Brine) G->H I Dry Organic Layer (Na₂SO₄ or MgSO₄) H->I J Filter & Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, MS) K->L

General workflow for Suzuki-Miyaura coupling.
B. Grignard Reactions

The formation of a Grignard reagent from the sterically hindered this compound can be challenging, often requiring careful optimization. The subsequent work-up must effectively quench the reaction and separate the desired product from inorganic magnesium salts.

Standard Work-up Protocol:

  • Cooling: Cool the reaction mixture in an ice bath (0 °C).

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and the magnesium alkoxide product.[12] This is generally preferred over dilute acid to avoid potential demethylation of the methoxy groups.

  • Extraction: Add an organic solvent (e.g., diethyl ether or EtOAc) and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Troubleshooting Grignard Reactions and Work-ups:

IssuePotential Cause(s)Recommended Solution(s)
Failure to Initiate Grignard Formation 1. Inactive Magnesium Surface: A layer of magnesium oxide on the turnings.[10] 2. Wet Glassware/Solvent: Traces of water will quench the Grignard reagent.1. Activation: Gently crush some magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[10] 2. Rigorous Drying: Flame-dry all glassware under vacuum or in a stream of inert gas and use freshly distilled anhydrous solvents.
Low Yield of Grignard Reagent 1. Wurtz Coupling: The Grignard reagent reacts with the starting aryl bromide.[10] 2. Steric Hindrance: Slow reaction rate leading to incomplete conversion.1. Slow Addition: Add the aryl bromide solution dropwise to the magnesium suspension to maintain a low concentration.[10] 2. Solvent Choice: Use THF instead of diethyl ether, as it is a better solvating agent for less reactive halides.[10]
Formation of a Thick Precipitate during Work-up Formation of magnesium salts (e.g., Mg(OH)Br).Add more of the quenching solution (saturated NH₄Cl) and stir vigorously until the salts dissolve. If they remain insoluble, filter the entire mixture through a pad of Celite® before separating the layers.

Logical Decision Tree for Grignard Reaction Troubleshooting:

Grignard_Troubleshooting start Grignard reaction issue? q1 Reaction doesn't start? start->q1 a1_yes Activate Mg (I₂, heat). Ensure anhydrous conditions. q1->a1_yes Yes q2 Low yield? q1->q2 No a1_yes->q2 a2_yes Slow addition of halide. Use THF as solvent. q2->a2_yes Yes q3 Work-up precipitate? q2->q3 No a2_yes->q3 a3_yes Add more aq. NH₄Cl. Filter through Celite®. q3->a3_yes Yes no Other issue q3->no No end Successful Reaction a3_yes->end

Troubleshooting Grignard reactions.
C. Lithiation Reactions

Direct lithiation or lithium-halogen exchange can be used to generate a highly reactive organolithium species. The work-up requires careful quenching of this potent nucleophile.

Standard Work-up Protocol:

  • Cooling and Quenching: Cool the reaction mixture to a low temperature (typically -78 °C). Slowly add the desired electrophile. After the addition is complete, allow the reaction to warm slowly to room temperature.

  • Aqueous Quench: Cool the mixture again in an ice bath and cautiously quench with saturated aqueous NH₄Cl or water.

  • Extraction: Dilute with an organic solvent and perform aqueous washes as described for the Grignard reaction work-up.

  • Drying and Concentration: Dry the organic layer, filter, and concentrate.

Troubleshooting Lithiation Work-ups:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Lithiation: Steric hindrance slowing the lithium-halogen exchange. 2. Side Reactions: The highly basic organolithium reagent may react with the solvent or other functional groups.1. Extended Reaction Time: Increase the time for the lithium-halogen exchange. 2. Solvent Choice: Use a non-reactive solvent like diethyl ether or hexanes. THF can be deprotonated by strong bases, especially at higher temperatures.[13]
Formation of Protodebrominated Byproduct Quenching of the organolithium intermediate by a proton source before the addition of the electrophile.Ensure all reagents and solvents are scrupulously dry. Add the electrophile at low temperature and ensure it is also anhydrous.
Complex Mixture of Products The organolithium species may be unstable and undergo rearrangement or side reactions.Maintain a low temperature throughout the reaction and work-up. Consider using a different organolithium reagent or a different method for generating the desired nucleophile.

IV. Concluding Remarks

Working with this compound requires a nuanced approach that accounts for its unique structural features. By anticipating the challenges of steric hindrance, potential side reactions, and purification difficulties, researchers can develop robust experimental protocols. This guide serves as a foundational resource, and it is imperative to combine this knowledge with careful experimental observation and methodical optimization.

V. References

  • PhosphonicS. (n.d.). Palladium Scavengers. Retrieved from --INVALID-LINK--

  • Google Patents. (2006). Method of removing palladium. US7084287B2. Retrieved from --INVALID-LINK--

  • Wang, C., et al. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications, 58(2), 139-155. DOI: 10.1039/D1CC06285A

  • Zhou, F., et al. (2018). Mild and Regioselective Benzylic C–H Functionalization: Ni-Catalyzed Reductive Arylation of Remote and Proximal Olefins. Journal of the American Chemical Society, 140(30), 9413–9417. DOI: 10.1021/jacs.8b05691

  • MedChemExpress. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Retrieved from --INVALID-LINK--

  • Biscoe, M. R., et al. (2008). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides: A new electronically‐activated and sterically‐hindered monophosphine ligand. Angewandte Chemie International Edition, 47(39), 7383-7386.

  • Schmalzbauer, M., et al. (2023). Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation. Organic & Biomolecular Chemistry, 21(32), 6528-6533. DOI: 10.1039/D3OB00994A

  • Gessner, V. H. (2013). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. In Topics in Organometallic Chemistry (Vol. 44, pp. 1-69). Springer.

  • Taylor, R. J. K., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5858-5867. DOI: 10.1039/C6SC02118B

  • Byers, C. P., et al. (2022). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 144(30), 13538–13544. DOI: 10.1021/jacs.2c05822

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from --INVALID-LINK--

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3671-3675. DOI: 10.1002/anie.201311123

  • Snieckus, V. (1990). Directed ortho metalation. Transition metal-catalyzed cross-coupling reactions. An effective methodology for aromatic and heteroaromatic synthesis. Chemical Reviews, 90(6), 879-933.

  • ResearchGate. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from --INVALID-LINK--

  • Taylor, R. J. K., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5858-5867. DOI: 10.1039/C6SC02118B

  • Sheridan, R. P., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Journal of Chemical Information and Modeling, 60(12), 6134–6144. DOI: 10.1021/acs.jcim.0c00874

  • Cheung, C. W., & Buchwald, S. L. (2013). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Letters, 15(15), 3966-3969. DOI: 10.1021/ol401796v

  • Chiarotto, I., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI: 10.1039/D4QO02335H

  • Reich, H. J., & Sikorski, W. H. (1996). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 118(40), 9636-9637.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Cohen, T., et al. (2015). Reductive Lithiation in the Absence of Aromatic Electron Carriers. A Steric Effect Manifested on the Surface of Lithium Metal Leads to a Difference in Relative Reactivity Depending on Whether the Aromatic Electron Carrier Is Present or Absent. The Journal of Organic Chemistry, 80(17), 8571-8582. DOI: 10.1021/acs.joc.5b01136

  • Haydl, A. M., & Hartwig, J. F. (2019). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. Organic Letters, 21(5), 1337-1341. DOI: 10.1021/acs.orglett.9b00025

  • ResearchGate. (n.d.). Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Retrieved from --INVALID-LINK--

  • Wang, D., et al. (2005). Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography. Journal of Chromatography A, 1090(1-2), 188-192. DOI: 10.1016/j.chroma.2005.07.023

  • Tamao, K., et al. (1976). Nickel-phosphine complex-catalyzed Grignard coupling. I. Cross-coupling of alkyl, aryl, and alkenyl Grignard reagents with aryl and alkenyl halides: general scope and limitations. Bulletin of the Chemical Society of Japan, 49(7), 1958-1969.

  • Kwong, F. Y., & Buchwald, S. L. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4947-4964. DOI: 10.1039/C1CS15034K

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Walborsky, H. M. (1978). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 11(8), 286-293.

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from --INVALID-LINK--

  • Schrödinger. (2020, November 16). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Retrieved from --INVALID-LINK--

  • ResearchGate. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation. Retrieved from --INVALID-LINK--

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). Bromobenzene. Retrieved from --INVALID-LINK--

  • GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-BROMO-2,3,5,6-TETRAFLUOROBENZENE. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Technical Guide to the Solubility of 1-Bromo-2-pentene in Common Organic Solvents. Retrieved from --INVALID-LINK--

References

managing reaction exotherms in the synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly activated aromatic system. The presence of four electron-donating methoxy groups and a methyl group makes the starting material, 1,2,3,4-tetramethoxy-5-methylbenzene, exceptionally reactive towards electrophilic aromatic substitution.[1][2] This high reactivity presents a significant challenge in managing the reaction exotherm to ensure safety, selectivity, and yield.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind our procedural recommendations, empowering you to conduct this synthesis safely and effectively.

Part 1: Understanding the Reaction & Core Challenges

This section addresses the fundamental principles governing this specific bromination and the primary hazards involved.

Q1: Why is the bromination of 1,2,3,4-tetramethoxy-5-methylbenzene so exothermic?

A1: The reaction is a classic electrophilic aromatic substitution.[3] The benzene ring in your starting material is decorated with five electron-donating groups (four -OCH₃, one -CH₃). These groups, particularly the methoxy groups, strongly activate the ring through resonance and inductive effects, making it extremely electron-rich and nucleophilic.[2] This high electron density leads to a very fast reaction with electrophilic bromine, releasing a significant amount of energy as heat. The risk of a runaway reaction, where heat generation outpaces heat removal, is substantial.[4]

Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

A2: The primary risks are severe and multifaceted:

  • Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure can exceed the limits of the glassware, leading to vessel rupture and potential explosion.[4]

  • Release of Toxic Vapors: An exotherm can cause the solvent to boil violently, releasing toxic and corrosive bromine (Br₂) vapor into the laboratory.[5][6][7]

  • Loss of Selectivity: High temperatures often lead to side reactions, most notably over-bromination (di- or tri-bromination), significantly reducing the yield of the desired mono-brominated product.

  • Thermal Decomposition: The starting material, product, or solvent may decompose at elevated temperatures, generating hazardous byproducts.

Part 2: Proactive Exotherm Management & Protocol

Effective management begins with careful planning and choice of reagents. This section provides a detailed protocol and explains the reasoning behind each step.

Q3: Which brominating agent is recommended: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A3: For this highly activated system, N-Bromosuccinimide (NBS) is the strongly recommended reagent. [7][8] While elemental bromine is a potent brominating agent, its high reactivity and volatility make it difficult to control.[5][7] NBS is a crystalline solid that is safer to handle and allows for a more controlled reaction.[7][8][9] It generates the electrophilic bromine species in situ, maintaining a low and steady concentration, which is key to managing the exotherm.[10]

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, corrosive liquidCrystalline solid
Handling Requires specialized handling due to high toxicity and volatility.[11][12]Easier and safer to weigh and handle.[7]
Reactivity Extremely high; difficult to control addition.Generates Br₂ in situ, allowing for controlled reaction rates.[10]
Exotherm Control Difficult; high risk of thermal runaway.Easier to manage; slower, more controlled heat release.[13]
Recommendation Not Recommended for this substrate without advanced controls.Highly Recommended for safety and selectivity.

Q4: What is the optimal experimental setup for this synthesis?

A4: A well-designed setup is your first line of defense against an exotherm. The following diagram and protocol detail a recommended approach.

G cluster_0 Reaction Setup cluster_1 Quench & Workup flask Three-Neck Round-Bottom Flask in Cooling Bath (-10 °C to 0 °C) stir Magnetic Stirrer thermometer Low-Temp Thermometer flask->thermometer addition_funnel Addition Funnel (NBS in Solvent) flask->addition_funnel n2_inlet Nitrogen/Argon Inlet flask->n2_inlet quench_beaker Beaker with Quenching Agent (e.g., Sodium Thiosulfate) flask->quench_beaker 1. Reaction Quench sep_funnel Separatory Funnel for Aqueous Workup quench_beaker->sep_funnel 2. Extraction rotovap Rotary Evaporator for Solvent Removal sep_funnel->rotovap 3. Concentration chromatography Column Chromatography for Purification rotovap->chromatography 4. Purification

Caption: Recommended workflow for controlled bromination.

Detailed Experimental Protocol
  • Inert Atmosphere: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen or argon inlet. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Dissolution & Cooling: Dissolve 1,2,3,4-tetramethoxy-5-methylbenzene (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane, ~0.1 M concentration). Begin vigorous stirring and cool the flask to between -10 °C and 0 °C using an ice-salt or acetone-ice bath. Crucially, ensure the internal temperature has stabilized before proceeding.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0-1.05 eq.) in the same solvent. A slight excess of NBS may be needed, but using more than 1.1 equivalents dramatically increases the risk of di-bromination.

  • Controlled Addition: Transfer the NBS solution to the dropping funnel. Add the NBS solution to the cooled starting material solution dropwise over a period of 1-2 hours. The rate of addition is the most critical parameter for controlling the exotherm.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. The temperature should not be allowed to rise more than 2-3 °C above the initial setpoint. If the temperature begins to rise, immediately stop the addition and allow it to cool before resuming at a slower rate.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-bromination. The reaction is often complete shortly after the addition is finished.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate or sodium bisulfite. This will consume any unreacted bromine or NBS.

  • Workup & Purification: Proceed with a standard aqueous workup, extraction with an organic solvent, drying, and purification by column chromatography to isolate the final product.

Part 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides solutions to common problems in a direct question-and-answer format.

Q5: My reaction temperature is rising rapidly even after stopping the addition of NBS. What should I do?

A5: This is a critical situation indicating a potential runaway. You must act immediately. Follow this decision tree:

G start Uncontrolled Temperature Rise Detected stop_addition 1. Immediately STOP NBS addition. start->stop_addition enhance_cooling 2. Enhance Cooling (Add more dry ice/salt to bath) stop_addition->enhance_cooling check_temp Is temperature stabilizing/decreasing? enhance_cooling->check_temp continue_monitoring Continue monitoring until stable. Resume addition at MUCH slower rate. check_temp->continue_monitoring Yes emergency_quench 3. EMERGENCY QUENCH Add pre-chilled quenching solution (e.g., Sodium Thiosulfate) check_temp->emergency_quench No alert_supervisor Alert supervisor and prepare for evacuation if necessary. emergency_quench->alert_supervisor

Caption: Decision tree for an uncontrolled exotherm.

Q6: My final product is contaminated with a significant amount of di-brominated species. How can I prevent this?

A6: Di-bromination occurs when the mono-brominated product, which is still highly activated, reacts again with the brominating agent. To prevent this:

  • Strict Stoichiometry: Use no more than 1.05 equivalents of NBS. Carefully weigh your reagents.

  • Slow Addition & Low Temperature: The core principle is to keep the concentration of the electrophile low at all times. Very slow, dropwise addition at a stable low temperature (e.g., 0 °C) is essential. This ensures the NBS reacts with the more abundant (and more reactive) starting material before it can react with the product.

  • Efficient Stirring: Ensure the reaction mixture is stirring vigorously. Poor mixing can create localized "hot spots" with high concentrations of NBS, promoting over-reaction.

  • TLC Monitoring: Do not let the reaction run for an extended period after the starting material is consumed. Monitor by TLC and quench as soon as the starting spot has disappeared.

Q7: The reaction is not initiating, or is very sluggish, even at 0 °C. What could be wrong?

A7: While unlikely for such an activated substrate, this can occasionally happen.

  • Reagent Quality: Ensure your NBS is not old or decomposed. Pure NBS is a white solid; a yellow or brown color indicates the presence of free bromine and potential degradation.[9][13]

  • Solvent Purity: Ensure your solvent is dry and of appropriate quality.

  • Activation of NBS: Some protocols for less-activated substrates mention the use of a catalytic amount of a radical initiator (like AIBN) or a Lewis acid, but this is strongly discouraged for this specific synthesis as it will almost certainly lead to an uncontrollable exotherm.[10][14] Instead, if the reaction is truly stalled at 0 °C, you can try allowing the temperature to rise very slowly and carefully to 5-10 °C, but only after ensuring all other factors are correct.

References

Validation & Comparative

analytical methods for the characterization of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation and purity assessment of novel compounds is a cornerstone of scientific rigor. This compound (CAS No. 73875-27-1), a polysubstituted aromatic compound, presents a unique analytical challenge due to its complex substitution pattern.[1][2] This guide provides a comparative overview of the essential analytical techniques required for its comprehensive characterization, offering insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Expertise in Practice: Why NMR is Indispensable

For a molecule like this compound, the substitution pattern eliminates the typical aromatic proton-proton coupling, making ¹H NMR seemingly simple yet highly informative. The chemical shifts of the four methoxy groups and the single methyl group provide a unique fingerprint. ¹³C NMR complements this by detecting all carbon atoms, including the quaternary carbons of the benzene ring, confirming the substitution pattern unequivocally.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single residual solvent peak that rarely interferes with analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is crucial for resolving the closely spaced methoxy signals.[3]

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be co-added to ensure a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Expected Results

The lack of aromatic protons means the ¹H NMR spectrum will be dominated by singlets from the methyl and methoxy groups. Due to the molecule's asymmetry, four distinct methoxy signals are expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
C6–CH₃ ~2.3 ~15-20 Methyl group on an aromatic ring.
C2,C3,C4,C5–OCH₃ ~3.8 - 4.0 (four singlets) ~60-62 (four signals) Methoxy groups on an electron-rich aromatic ring.[4]
C 1–Br - ~115-120 Carbon attached to bromine, deshielded.
C 2, C 3, C 4, C 5 - ~140-155 (four signals) Carbons attached to electron-donating methoxy groups are significantly deshielded.

| C 6–CH₃ | - | ~125-130 | Aromatic carbon bearing the methyl group. |

Note: These are predicted values based on data from structurally similar compounds. Actual shifts may vary.[5][6][7]

NMR Spectroscopy Workflow

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the compound and providing structural clues through the analysis of its fragmentation patterns.

Expertise in Practice: The Bromine Isotope Signature

A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic M/M+2 isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in two molecular ion peaks of almost equal intensity, separated by two mass units (m/z), providing a definitive confirmation of the presence of a single bromine atom in the molecule.[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile and thermally stable compounds like this one.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer, commonly with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. This temperature program ensures the elution of the compound as a sharp peak.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and key fragments.

    • Source Temperature: 230 °C.

Data Interpretation and Expected Results

The total ion chromatogram (TIC) from the GC should show a single, sharp peak, indicating the purity of the sample. The mass spectrum of this peak will be the key analytical data.

Table 2: Predicted Mass Spectrometry Data (EI)

m/z Value Assignment Significance
290 / 292 [M]⁺ Molecular Ion Peak . The 1:1 intensity ratio confirms the presence of one bromine atom.[8][11]
275 / 277 [M - CH₃]⁺ Loss of the C6-methyl group, a common fragmentation for alkylbenzenes.
211 [M - Br]⁺ Loss of the bromine radical, resulting in a stable cation.

| 181 | [M - Br - 2CH₃]⁺ | Subsequent fragmentation involving loss of methyl radicals from methoxy groups. |

GC-MS Analysis Workflow

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

Expertise in Practice: Identifying Key Bonds

For this compound, IR spectroscopy will confirm the presence of the aromatic ring, the C-O bonds of the four methoxy groups, and the aliphatic C-H bonds of the methyl and methoxy groups. While it doesn't provide the detailed connectivity of NMR, it serves as a quick quality control check to verify that the main structural features are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern technique that requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to achieve a high-quality spectrum.

Data Interpretation and Expected Results

The spectrum is a plot of absorbance or transmittance against wavenumber.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050 - 3000 C-H Stretch Aromatic C-H (weak, if any)
2960 - 2850 C-H Stretch Aliphatic (CH₃ from methyl and methoxy)[12]
1600 - 1450 C=C Stretch Aromatic Ring
1275 - 1200 Asymmetric C-O-C Stretch Aryl Ether (strong)[12]
1050 - 1020 Symmetric C-O-C Stretch Aryl Ether (strong)[12]

| Below 600 | C-Br Stretch | Carbon-Bromine Bond |

Note: The presence of strong bands in the 1275-1020 cm⁻¹ region is highly characteristic of the multiple methoxy groups.[13][14]

Chromatographic Methods: Purity Assessment

While GC-MS provides purity information, High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly for assessing non-volatile impurities.

Expertise in Practice: Choosing the Right Method

Reversed-phase HPLC is the workhorse of purity analysis in the pharmaceutical and chemical industries.[15][16] For a relatively nonpolar molecule like this, a C18 column provides excellent retention and separation capabilities based on hydrophobicity. A UV detector is ideal as the substituted benzene ring will have strong chromophores.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (ACN) or methanol (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[17]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized to achieve a suitable retention time (k' between 2 and 10).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 30 °C.

    • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or determined by a photodiode array detector).[15][17]

    • Injection Volume: 10 µL.

Data Interpretation and Expected Results

The output chromatogram should display a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity (e.g., >99%).

Comparative Summary

Table 4: Comparison of Analytical Methods

Technique Primary Information Strengths Limitations
NMR Unambiguous molecular structure, connectivity Provides the most detailed structural information Requires higher sample quantity, relatively low throughput
MS Molecular weight, elemental composition (Br), fragmentation High sensitivity, confirms bromine presence, purity via GC Isomers may not be distinguishable by MS alone
IR Functional groups present Fast, non-destructive, minimal sample prep Provides no connectivity information, complex fingerprint region

| HPLC | Purity, quantification | High precision and accuracy for purity, robust | Provides no structural information, method development required |

Conclusion

A multi-technique approach is imperative for the complete and reliable characterization of this compound. While NMR spectroscopy stands as the definitive tool for structural elucidation, it must be complemented by mass spectrometry to confirm the molecular weight and the presence of bromine. IR spectroscopy offers a rapid confirmation of key functional groups, and HPLC provides the final, quantitative assessment of purity. Together, these methods form a self-validating system, ensuring the identity, structure, and purity of the compound meet the rigorous standards required for research and development.

References

A Comparative Guide to the Reactivity of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Aryl bromides are a cornerstone of modern organic synthesis, serving as versatile precursors for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene against other common aryl bromides. We will delve into the nuanced interplay of steric and electronic factors that govern its performance in key transformations, supported by experimental insights and detailed protocols.

Theoretical Considerations: Unpacking the Reactivity of a Polysubstituted Aryl Bromide

The reactivity of an aryl bromide in cross-coupling reactions is fundamentally dictated by the ease of oxidative addition to a low-valent transition metal catalyst, typically palladium or nickel.[1] This crucial step is sensitive to both the electronic properties and the steric environment of the C-Br bond.

Electronic Effects: The benzene ring of this compound is highly electron-rich due to the presence of four electron-donating methoxy groups. This increased electron density at the carbon bearing the bromine atom generally disfavors oxidative addition, making the reaction slower compared to electron-deficient or neutral aryl bromides.

Steric Hindrance: The molecule is significantly sterically encumbered. The ortho-methyl group and the flanking ortho-methoxy group create a crowded environment around the C-Br bond, which can impede the approach of the bulky metal catalyst. This steric hindrance is a major factor that often necessitates the use of specialized, bulky ligands to facilitate the reaction.[2]

In comparison to less substituted aryl bromides, such as bromobenzene or 4-bromoanisole, this compound is expected to be significantly less reactive under standard cross-coupling conditions. Its reactivity profile is more comparable to other sterically demanding substrates like 1-bromo-2,4,6-triisopropylbenzene.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Sterically Demanding Partners

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[4] However, coupling sterically hindered and electron-rich aryl bromides like this compound presents a significant challenge.

Comparative Performance: While direct comparative data for this compound is scarce, we can infer its behavior from studies on similarly substituted substrates. For instance, the coupling of sterically hindered aryl bromides often requires catalysts with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, to promote the oxidative addition and subsequent reductive elimination steps.[5] The use of stronger bases like potassium phosphate or cesium carbonate is also often beneficial.[6]

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-BromochlorobenzenePd standard solutionKOH95% EthanolRT64
2,5-Dibromo-3-hexylthiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Moderate to Good
Aryl Carbamates (ortho-substituted)NiCl₂(PCy₃)₂K₃PO₄Toluene100-120Modest to Good

This table presents data for various aryl bromides to illustrate the range of conditions required for Suzuki-Miyaura coupling. Specific conditions for this compound would likely require optimization based on these examples.[4][5][7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general guideline for the Suzuki-Miyaura coupling of sterically hindered aryl bromides and may require optimization for this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a pressure tube, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water.

  • Seal the tube and heat the mixture at 80-100 °C under an inert atmosphere (e.g., Argon) for 3-5 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.[8]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Catalyst, and Base solvent Add Dioxane and Water reagents->solvent heat Heat at 80-100°C under Argon solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but like the Suzuki-Miyaura coupling, it is sensitive to steric and electronic effects.[9] The electron-rich nature of this compound can make the reductive elimination step more challenging.

Comparative Performance: For electron-rich and sterically hindered aryl bromides, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often employed to facilitate the reaction.[10] The choice of base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS) often giving the best results.

Aryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1-Bromo-4-(trichloromethyl)benzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10095
1-Bromo-3-butoxy-5-nitrobenzeneAqueous NH₃Pd(OAc)₂ / KPhosK₃PO₄Toluene/H₂O10085
2-BromotoluenePiperidinePd(dba)₂ / (±)-BINAPNaOtBuToluene11088

This table illustrates the varied conditions required for the Buchwald-Hartwig amination of different aryl bromides.[10][11][12]

Experimental Protocol: Buchwald-Hartwig Amination of an Electron-Rich Aryl Bromide

This protocol is a general starting point and may need optimization for this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the amine followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.[10]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-Br Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(L_n)(HNR'R'')]+Br- OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(L_n)-NR'R'' Amine_complex->Amido_complex Deprotonation (-HBr) Amido_complex->Pd0 Catalyst Regeneration Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[13] For sterically hindered and electron-rich aryl bromides, the reaction rate can be significantly slower, and higher catalyst loadings may be necessary.[14]

Comparative Performance: Studies on the Sonogashira coupling of substituted aryl bromides have shown that electron-rich and sterically demanding substrates require more forcing conditions.[2] The choice of phosphine ligand and the use of a copper co-catalyst are important factors. In some cases, copper-free conditions with specialized palladium catalysts can be effective.[15]

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
Aryl Bromides (general)Terminal AlkynesPdCl₂(PPh₃)₂ / CuIAmineVariousRT - 100Moderate to Excellent
Deactivated Aryl ChloridesTerminal AlkynesPdCl₂(PPh₃)₂TBAFSolvent-freeVariesModerate to Excellent

This table provides a general overview of Sonogashira coupling conditions.[13][15]

Experimental Protocol: Sonogashira Coupling

This is a general protocol that may require optimization for this compound.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous THF or Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Add the solvent, followed by the terminal alkyne and triethylamine.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Ullmann Condensation: A Classic C-O and C-N Bond Forming Reaction

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.[16][17]

Comparative Performance: The Ullmann reaction is generally less sensitive to steric hindrance than palladium-catalyzed couplings, but the high temperatures required can limit its functional group tolerance. For electron-rich aryl bromides, the reaction may proceed more slowly. Modern modifications of the Ullmann reaction utilize ligands for copper, allowing for milder reaction conditions.[18]

Experimental Protocol: Ullmann-type Ether Synthesis

Materials:

  • This compound (1.0 mmol)

  • Phenol or alcohol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask, combine the aryl bromide, phenol/alcohol, CuI, and K₂CO₃.

  • Add DMF and heat the mixture to 120-150 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, add water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Grignard Reagent Formation: A Gateway to Further Functionalization

The formation of a Grignard reagent from this compound can be challenging due to steric hindrance around the C-Br bond.

Comparative Performance: The initiation of Grignard reagent formation can be sluggish for sterically hindered aryl bromides. Activation of the magnesium metal (e.g., with iodine or 1,2-dibromoethane) is often necessary.[19] The electron-rich nature of the aromatic ring does not significantly inhibit the reaction.

Experimental Protocol: Grignard Reagent Formation

Materials:

  • This compound (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • A small crystal of iodine

  • Anhydrous diethyl ether or THF (5 mL)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a reflux condenser.

  • Gently heat the flask with a heat gun until the iodine sublimes and coats the magnesium.

  • Add a small portion of a solution of the aryl bromide in the anhydrous solvent to the flask.

  • If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gentle warming may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • The resulting Grignard reagent can be used in subsequent reactions.

Conclusion

This compound is a challenging yet valuable substrate in organic synthesis. Its high degree of substitution, leading to significant steric hindrance and an electron-rich aromatic system, necessitates careful consideration of reaction conditions. Compared to simpler aryl bromides, it generally requires more specialized and robust catalytic systems, often involving bulky, electron-rich ligands and stronger bases, to achieve efficient transformations in cross-coupling reactions. Understanding the interplay of these steric and electronic factors is key to successfully employing this versatile building block in the synthesis of complex target molecules. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and optimize synthetic routes involving this and other similarly challenging aryl bromides.

References

A Senior Application Scientist's Guide to the Purity Validation of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical and materials science applications, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible outcomes and the ultimate safety and efficacy of the final product. 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, a highly substituted aromatic building block, presents a unique analytical challenge due to its array of functional groups. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust validation of its purity, grounded in established regulatory principles.

The core philosophy of robust purity analysis is the use of orthogonal methods —techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach provides a self-validating system, ensuring that impurities not detected by one method are likely to be caught by another. For a compound like this compound, a comprehensive assessment relies on a combination of chromatography for separation and spectroscopy for identification and quantification.

The Orthogonal Workflow for Purity Determination

A multi-faceted approach is essential for a comprehensive purity assessment. This involves a primary quantitative method, a secondary method for volatile impurities, a definitive structural confirmation, and a qualitative functional group analysis.

Purity_Validation_Workflow cluster_0 Sample Analysis cluster_1 Data Integration & Reporting Sample Test Sample of 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene HPLC HPLC-UV (Primary Quantitative Assay) Sample->HPLC GCMS GC-MS (Volatile/Non-polar Impurities) Sample->GCMS NMR qNMR & Structural ID (Absolute Purity & Confirmation) Sample->NMR FTIR FTIR (Functional Group Identity) Sample->FTIR Integration Data Synthesis - Correlate findings - Identify discrepancies - Profile impurities HPLC->Integration Purity (%) vs. Area GCMS->Integration Impurity ID NMR->Integration Structural Confirmation Absolute Purity (%) FTIR->Integration Functional Group Confirmation Report Final Purity Certificate (Assigned Purity Value & Impurity Profile) Integration->Report

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity

HPLC is the cornerstone of purity determination for non-volatile organic compounds.[1] It separates the main compound from non-volatile impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[2][3] For aromatic compounds, UV detection is highly effective due to the chromophore present in the benzene ring.[4][5]

Causality Behind the Method: The choice of a reversed-phase C18 column is logical because our target molecule is moderately polar. A mobile phase of acetonitrile and water allows for gradient elution, which ensures that both more polar and less polar impurities can be effectively separated and eluted from the column within a reasonable timeframe.[6] The validation of this method must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][9]

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: Start at 50% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 280 nm (a wavelength where methoxy-substituted benzenes typically absorb).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject 10 µL of the sample.

    • Record the chromatogram for 30 minutes.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Trustworthiness through System Suitability: Before sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times to check parameters like retention time repeatability, peak asymmetry, and theoretical plates, ensuring the chromatographic system is performing correctly.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

While HPLC is excellent for non-volatile impurities, it is blind to highly volatile substances like residual solvents from the synthesis (e.g., hexane, ethyl acetate) or volatile starting materials. GC-MS is the orthogonal method of choice for this purpose. It separates compounds based on their volatility and boiling point, and the mass spectrometer provides definitive identification of the eluted peaks.[12][13]

Causality Behind the Method: The use of a non-polar GC column (like a DB-5ms) is suitable for a wide range of organic compounds. The mass spectrometer fragments the molecules in a reproducible way, creating a "fingerprint" mass spectrum that can be compared against libraries for positive identification of any detected impurities.[14]

Experimental Protocol: GC-MS for Volatiles
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from 40 to 450 m/z.

    • Source Temperature: 230 °C.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like dichloromethane.

  • Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show separated peaks, and the mass spectrum of each peak can be used for identification.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Chromatographic methods provide a relative purity (area percent), which assumes all compounds have a similar detector response. Quantitative Nuclear Magnetic Resonance (qNMR) offers a path to absolute purity by comparing the integral of a specific proton signal from the analyte against that of a certified internal standard of known purity and weight.[15][16] This makes qNMR a powerful, orthogonal quantification method.[17]

Causality Behind the Method: The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By adding a known mass of a stable, non-reactive standard with a clean, well-separated NMR signal (e.g., maleic acid), we can use the ratio of integrals and molar masses to calculate the exact purity of the target compound.

qNMR_Principle cluster_0 Sample Preparation cluster_1 Data Analysis Analyte Analyte (Known Mass) 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene NMR_Tube Dissolve in Deuterated Solvent (e.g., CDCl3) Analyte->NMR_Tube Standard Internal Standard (Known Mass & Purity) e.g., Maleic Acid Standard->NMR_Tube Spectrum Acquire 1H NMR Spectrum (Quantitative Conditions) NMR_Tube->Spectrum Acquire Data Calculation Calculate Purity using: (Integral_Analyte / Protons_Analyte) * (MW_Analyte / Mass_Analyte) / ((Integral_Std / Protons_Std) * (MW_Std / Mass_Std)) Spectrum->Calculation Integrate Peaks

Experimental Protocol: qNMR

  • Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition:

    • Acquire a ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, calibrated 90° pulse).

  • Analysis:

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weights, and masses of both the analyte and the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR is a rapid, qualitative technique that confirms the presence of key functional groups in the molecule.[19] While not quantitative for purity, it serves as an excellent identity check and can reveal gross contamination if unexpected peaks appear.[20][21]

Causality Behind the Method: The molecule this compound has several characteristic bonds (aromatic C-H, C=C, aliphatic C-H, and C-O ether linkages) that absorb infrared radiation at specific, predictable frequencies.[22] The resulting spectrum is a molecular fingerprint.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
2950-2850C-H Stretch-CH₃ and -OCH₃ groups
1600-1450C=C StretchAromatic Ring
1275-1200Asymmetric C-O-C StretchAryl-alkyl ether
1075-1020Symmetric C-O-C StretchAryl-alkyl ether
Below 800C-Br StretchBromo-substituent

Comparative Data Summary

The table below illustrates how data from these orthogonal methods can be synthesized to compare different batches or suppliers of this compound.

ParameterSample A (Supplier X)Sample B (In-house Synthesis)Method Rationale
Purity by HPLC-UV 98.5% (Area %)99.6% (Area %)Primary assessment of non-volatile impurities.
Major Impurity (HPLC) 1.2% at RRT 0.850.2% at RRT 1.15Highlights differences in impurity profiles.
Residual Solvents (GC-MS) 500 ppm Toluene< 50 ppm (Not Detected)Identifies volatile process-related impurities.
Absolute Purity (qNMR) 98.1% (w/w)99.4% (w/w)Provides an absolute, orthogonal purity value.
Structural Confirmation (NMR) Conforms to structureConforms to structureConfirms the identity of the main component.
FTIR Identity Conforms to referenceConforms to referenceConfirms the presence of all key functional groups.
Overall Assessment Pass with comment: Contains a notable related impurity and residual solvent.High Purity: Suitable for demanding applications.A holistic conclusion based on all data.

Conclusion

Validating the purity of a critical reagent like this compound is a non-negotiable step in rigorous scientific research and development. A single analytical technique provides an incomplete picture. By employing an orthogonal approach—combining the quantitative power of HPLC, the specificity of GC-MS for volatiles, the absolute accuracy of qNMR, and the identity confirmation of FTIR—researchers can establish a comprehensive and trustworthy purity profile. This multi-technique, self-validating system ensures that the material is suitable for its intended purpose, safeguarding the integrity and reproducibility of subsequent experiments.

References

A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Importance of Spectroscopic Analysis

Spectroscopic analysis is the cornerstone of modern chemical research, providing a non-destructive means to probe the molecular structure, bonding, and electronic properties of a compound. For complex molecules like 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, a multi-faceted approach employing several spectroscopic techniques is essential for unambiguous structure determination. This guide will focus on the application and comparative interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce connectivity and stereochemistry.

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted ¹H NMR Spectrum of this compound:

Based on the structure, we can predict the following signals:

  • Methyl Protons (-CH₃): A singlet in the region of δ 2.2-2.5 ppm. The exact chemical shift will be influenced by the steric and electronic effects of the adjacent methoxy and bromo groups.

  • Methoxy Protons (-OCH₃): Due to the varying electronic environments, the four methoxy groups may exhibit distinct singlets. We can predict these to appear in the range of δ 3.8-4.0 ppm. The methoxy groups at positions 2 and 5 might have similar chemical shifts, as might the groups at 3 and 4.

Comparative ¹H NMR Data for Analogous Compounds:

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Methoxy Protons (δ, ppm)Reference
1-bromo-2,3,5,6-tetramethylbenzene6.95 (s, 1H)2.25 (s, 6H), 2.35 (s, 6H)-[1]
2-iodo-1-methoxy-4-methylbenzene7.60 (d), 7.10 (dd), 6.72 (d)2.26 (s)3.85 (s)[2]
1-iodo-4-methoxybenzene7.48-7.65 (m), 6.61-6.74 (m)-3.78 (s)[2]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[3]

  • Instrument Setup: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[3]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for ¹H NMR Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Dissolve sample in deuterated solvent b Transfer to NMR tube a->b c Tune and shim spectrometer b->c d Acquire FID c->d e Fourier Transform d->e f Phase and baseline correction e->f g Reference spectrum f->g h Integrate and analyze peaks g->h

Caption: A logical workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Spectrum of this compound:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom (C1) will be shifted upfield due to the heavy atom effect, likely appearing around δ 115-120 ppm. The carbons bearing the methoxy groups (C2, C3, C4, C5) will be deshielded and appear downfield (δ 140-160 ppm). The carbon attached to the methyl group (C6) will also be in this region.

  • Methoxy Carbons (-OCH₃): Four signals for the methoxy carbons are expected in the region of δ 55-65 ppm.

  • Methyl Carbon (-CH₃): A single signal for the methyl carbon should appear upfield, around δ 15-25 ppm.

Comparative ¹³C NMR Data for Analogous Compounds:

CompoundAromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)Methoxy Carbons (δ, ppm)Reference
1-bromo-2,3,5,6-tetramethylbenzene134.5, 133.8, 131.2, 128.523.5, 20.8-[4]
2-iodo-1-methoxy-4-methylbenzene156.1, 139.8, 132.0, 129.9, 110.8, 85.719.956.4[2]
1-bromo-2-methoxy-4-methylbenzene157.3, 128.4, 104.8, 101.1-56.6[5]

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol is similar to that of ¹H NMR, with the key difference being the longer acquisition times required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum of this compound:

  • C-H Stretching (Aromatic): A weak to medium band is expected just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

  • C-H Stretching (Aliphatic): Stronger bands are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the methyl and methoxy groups.

  • C=C Stretching (Aromatic): One to three medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-O Stretching (Aryl Ether): A strong, characteristic band is expected in the region of 1200-1275 cm⁻¹ for the aryl-O stretch and another around 1000-1075 cm⁻¹ for the alkyl-O stretch of the methoxy groups.

  • C-Br Stretching: A weak to medium band in the far-IR region, typically between 500 and 600 cm⁻¹, is indicative of the C-Br bond.

  • Out-of-Plane Bending: The substitution pattern on the benzene ring can sometimes be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, though the high degree of substitution in the target molecule may lead to a complex pattern.[6]

Comparative IR Data for Analogous Compounds:

CompoundKey IR Absorptions (cm⁻¹)Reference
Bromobenzene~3060 (Ar C-H), 1580, 1470 (Ar C=C), ~740, 680 (C-H oop)[6]
1-Bromo-2-methylbenzeneC-H stretch (aromatic and aliphatic), C=C stretch (aromatic)[7]
Anisole (Methoxybenzene)~3050 (Ar C-H), 2950, 2830 (Alkyl C-H), 1600, 1500 (Ar C=C), 1250 (Asym C-O-C), 1040 (Sym C-O-C)[8]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is first recorded and then automatically subtracted from the sample spectrum.

Workflow for IR Spectroscopy Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Prepare KBr pellet or thin film b Record background spectrum a->b c Record sample spectrum b->c d Identify characteristic absorption bands c->d e Correlate bands to functional groups d->e

References

A Comparative Guide to the Biological Activity Screening of Compounds Derived from 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activities of compounds derived from the synthetic precursor, 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene. While direct biological screening data for derivatives of this specific molecule are not extensively published, its structure presents a rich scaffold for the synthesis of novel therapeutic agents. By examining structurally related compounds, we can infer potential applications and guide future research in anticancer, anti-inflammatory, and antimicrobial screening.

Synthetic Potential of the Core Scaffold

The starting material, this compound, is a highly functionalized aromatic ring, making it an excellent candidate for diversification through various organic reactions. The presence of a bromine atom allows for common and powerful cross-coupling reactions, such as Suzuki-Miyaura and Grignard reactions, to introduce a wide array of substituents and build molecular complexity. This synthetic versatility enables the creation of a library of novel compounds for biological screening.

Synthetic_Potential Start 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene Grignard Grignard Reagent Formation Start->Grignard  Mg, THF Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki  Boronic Acid/Ester, Pd Catalyst, Base Derivatives Diverse Library of Novel Compounds Grignard->Derivatives Suzuki->Derivatives

Figure 1: Synthetic pathways from the core scaffold.

Comparative Analysis of Biological Activities

Based on the activities of structurally analogous polysubstituted and polymethoxylated aromatic compounds, we can anticipate several key biological effects for derivatives of this compound.

Anticancer Activity

The 3,4,5-trimethoxyphenyl group is a well-known feature in several potent anticancer agents, including combretastatin A-4 and podophyllotoxin. This suggests that derivatives maintaining a polymethoxylated phenyl ring could exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones have demonstrated antiproliferative effects. Similarly, thiosemicarbazone derivatives with methoxy substitutions have shown promising anticancer potential.

Compound Class Example Compound Cancer Cell Line IC50 (µM) Reference
Imidazo[2,1-b][1][2][3]thiadiazole2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl thiocyanateHeLa, CEM, L12100.78 - 1.6[4]
Triazole-linked TetrahydrocurcuminCompound 4gHCT-1161.09 ± 0.17[5]
Benzene sulfonamide-triazole hybridCompound 5jHT-299.35[6]
Lichen Metabolite DerivativeMethyl-2,4-dihydroxy-6-methylbenzoateVarious1.2 - 12.8 µg/ml[7]
Anti-inflammatory Activity

Polysubstituted benzene derivatives have been extensively studied for their anti-inflammatory properties. For example, N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in RAW 264.7 cells.[8] The mechanism often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade. Benzene metabolites like hydroquinone and benzoquinone have also been shown to inhibit the release of pro-inflammatory mediators from human basophils.[8]

Compound Class Example Compound Assay Effect Reference
Piperidin-4-one DerivativesN-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-oneLPS-stimulated RAW 264.7 cellsInhibition of TNF-α, IL-6, IL-1β, PGE2, and NO production[8]
1,3,5-Trisubstituted PyrazolinesCompounds 3k and 3lCarrageenan-induced rat paw edemaMore active than celecoxib[9]
Benzene MetabolitesHydroquinoneAnti-IgE stimulated basophilsInhibition of histamine and LTC4 release[8]
SelenoureasCompound 4aLPS-stimulated murine macrophagesSuppression of nitric oxide synthesis[10]
Antimicrobial Activity

The presence of methoxy groups on an aromatic ring can contribute to antimicrobial activity. Polymethoxylated flavones (PMFs) derived from citrus have demonstrated antifungal and antibacterial properties.[11][12][13] The mechanism of action for such compounds often involves the disruption of microbial cell membranes.[11][14]

Compound Class Example Compound Organism Activity (MIC/MFC) Reference
Polymethoxylated Flavones (PMFs)PMF-loaded citral nanoemulsionPenicillium italicumMIC: 62.5 mg/L, MFC: 250 mg/L[11]
Flavonoid Derivatives6-chloro-8-nitroflavonePathogenic bacteriaPotent inhibitory activity[15]
LignansSecoisolariciresinolS. aureus, P. aeruginosaAntimicrobial activity noted[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of polysubstituted aromatic compounds is highly dependent on the nature and position of their substituents.

  • Anticancer Activity : For many compounds with a trimethoxyphenyl moiety, the planarity of the molecule and the presence of electron-withdrawing groups can enhance cytotoxicity.[16] The length and composition of linkers between aromatic rings also play a crucial role in determining activity and selectivity.

  • Anti-inflammatory Activity : The lipophilicity introduced by halogen atoms, such as bromine, can increase anti-inflammatory effects.[17] The specific substitution pattern on the benzene ring can influence the inhibition of enzymes like cyclooxygenase (COX).

  • Antimicrobial Activity : The number and position of methoxy groups are critical for the antimicrobial effects of polymethoxylated compounds.[18] The presence of a lipophilic group can significantly improve biological activity.[18]

Experimental Protocols

Anticancer Screening: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and incubate for 24h. B 2. Treat cells with serial dilutions of test compounds. A->B C 3. Incubate for 24-72h. B->C D 4. Add MTT reagent to each well and incubate for 2-4h. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Read absorbance at 570 nm using a microplate reader. E->F

Figure 2: Workflow of the MTT assay for anticancer screening.

Detailed Protocol:

  • Cell Seeding : Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[19]

  • Compound Addition : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells.

  • Incubation : Incubate the plate for a period of 24, 48, or 72 hours at 37°C.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2][19]

  • Formazan Formation : Incubate the plate for 2 to 4 hours until a purple precipitate is visible.[19]

  • Solubilization : Add 100 µL of a detergent reagent or DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading : Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[19]

Anti-inflammatory Screening: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.[20]

NFkB_Assay_Workflow A 1. Seed cells (e.g., RAW 264.7) in a 96-well plate. B 2. Pre-treat cells with test compounds for 1 hour. A->B C 3. Stimulate cells with an inflammatory agent (e.g., LPS or TNF-α) for 30 minutes. B->C D 4. Fix and stain cells using an NF-κB activation kit. C->D E 5. Analyze NF-κB nuclear translocation using an ArrayScan HCS Reader. D->E

Figure 3: Workflow of the NF-κB translocation assay.

Detailed Protocol:

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate overnight.[21]

  • Pre-treatment : Pre-treat the cells with different concentrations of the test compounds for one hour.[21]

  • Stimulation : Stimulate the cells with 10 ng/mL of LPS for 30 minutes.[21]

  • Staining : Discard the medium, then fix and stain the cells according to the instructions of a commercial NF-κB activation kit.[21]

  • Analysis : Evaluate the plate on an ArrayScan HCS Reader to quantify the translocation of NF-κB from the cytoplasm to the nucleus.[21]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->Genes promotes Agar_Well_Diffusion_Workflow A 1. Prepare Mueller-Hinton agar plates. B 2. Inoculate the agar surface with a standardized microbial suspension. A->B C 3. Create wells in the agar using a sterile cork borer. B->C D 4. Add a defined volume of the test compound solution into the wells. C->D E 5. Incubate the plates under appropriate conditions (e.g., 37°C for 24h). D->E F 6. Measure the diameter of the zone of inhibition around each well. E->F

References

A Senior Application Scientist's Guide to the Structural Confirmation of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Polysubstituted Aromatic Building Block

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a highly functionalized aromatic compound poised for complex molecular synthesis.[1] Its structure presents a unique combination of reactive sites: a bromine atom, an excellent leaving group for metal-catalyzed cross-coupling reactions, and a potential site for metallation; four electron-donating methoxy groups that activate the ring; and a methyl group which can be a site for benzylic functionalization.[2][3] The strategic placement of these substituents makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide provides an in-depth comparison of two primary reaction pathways for this substrate: Palladium-catalyzed cross-coupling and lithiation-substitution. We will delve into the causality behind experimental choices, provide detailed protocols, and present a systematic approach to the unambiguous structural confirmation of the resulting products using spectroscopic data.

Part 1: Comparative Analysis of Reaction Pathways

The reactivity of this compound is dominated by the C-Br bond. We will compare two mechanistically distinct, yet highly effective, methods for its functionalization.

Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron reagent.[4][6] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[4] For our substrate, this pathway offers a direct route to biaryl compounds.

Causality of Experimental Choices:

  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand, are the standard for their efficiency in the key steps of oxidative addition and reductive elimination.[6][7] Ligand-free systems have also been developed, simplifying reaction setup.[7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Pathway B: Lithiation via Halogen-Metal Exchange and Electrophilic Quench

An alternative strategy involves converting the aryl bromide into a highly nucleophilic organolithium reagent. This is typically achieved through halogen-metal exchange with an alkyllithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium species can then react with a wide array of electrophiles. This method is exceptionally powerful for introducing functional groups that are not accessible via cross-coupling.

Causality of Experimental Choices:

  • Reagent: n-Butyllithium or tert-butyllithium are strong bases and nucleophiles, effective for rapid Br-Li exchange at low temperatures.[8] The choice can influence selectivity in some systems.

  • Temperature: These reactions are performed at low temperatures (typically -78 °C) to prevent unwanted side reactions, such as reaction with the solvent or decomposition of the organolithium intermediate.

  • Electrophile: The choice of electrophile dictates the final product. For instance, quenching with CO₂ (dry ice) yields a carboxylic acid, while reaction with an aldehyde yields a secondary alcohol.

Part 2: Experimental Protocols and Workflow Visualization

The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

Experimental Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 2,3,4,5-tetramethoxy-6-methyl-1,1'-biphenyl.

Methodology:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (291 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol).

  • Add a degassed solvent mixture of dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the target biaryl compound.

Experimental Protocol 2: Lithiation and Carboxylation

This protocol details the synthesis of 2,3,4,5-tetramethoxy-6-methylbenzoic acid.

Methodology:

  • Dissolve this compound (291 mg, 1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) in a dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 0.69 mL, 1.1 mmol) dropwise via syringe. Stir at -78 °C for 1 hour.

  • In a separate flask, place a surplus of crushed dry ice. Carefully transfer the aryllithium solution onto the dry ice via cannula.

  • Allow the mixture to warm to room temperature. Quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the target carboxylic acid.

Visualization of Reaction Workflows

Suzuki_Workflow cluster_start Starting Materials cluster_reagents Reagents & Catalyst A 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene F Reaction Setup (Schlenk Flask, N₂) A->F B Phenylboronic Acid B->F C Pd(PPh₃)₄ C->F D K₂CO₃ Base D->F E Dioxane/H₂O Solvent E->F G Heat (90 °C, 12h) F->G H Workup (Extraction) G->H I Purification (Chromatography) H->I J Final Product: 2,3,4,5-tetramethoxy- 6-methyl-1,1'-biphenyl I->J

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Lithiation_Workflow A 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene B n-BuLi in THF A->B 1. C Halogen-Metal Exchange (-78 °C, 1h) B->C D Aryllithium Intermediate C->D E Electrophilic Quench (Dry Ice, CO₂) D->E 2. F Acidic Workup (HCl) E->F 3. G Purification F->G H Final Product: 2,3,4,5-tetramethoxy- 6-methylbenzoic Acid G->H

Caption: Workflow for Lithiation and Carboxylation.

Part 3: Structural Confirmation and Data Comparison

Unambiguous confirmation requires a multi-pronged analytical approach. The disappearance of the starting material and the appearance of new, characteristic signals are the primary indicators of a successful transformation.

Comparative Spectroscopic Data

The following table summarizes the expected key analytical data for the starting material and the products from the described protocols. This direct comparison is vital for confirming the structural changes.

Compound NameKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)MS (m/z)Key IR Absorptions (cm⁻¹)
Starting Material: this compound~3.9-4.0 (m, 12H, 4x OCH₃), ~2.3 (s, 3H, Ar-CH₃)~150-155 (4x C-O), ~120-130 (C-Br, C-CH₃), ~60-62 (4x OCH₃), ~15-20 (Ar-CH₃)290/292 (M⁺, M⁺+2)~2950 (C-H), ~1470 (C=C), ~1050 (C-O)
Product A: 2,3,4,5-tetramethoxy-6-methyl-1,1'-biphenyl~7.2-7.5 (m, 5H, new Ar-H), ~3.7-3.9 (m, 12H, 4x OCH₃), ~2.1 (s, 3H, Ar-CH₃)~150-155 (4x C-O), ~125-140 (6x new Ar-C), ~120-130 (C-C, C-CH₃), ~60-62 (4x OCH₃), ~15-20 (Ar-CH₃)288 (M⁺)~3050 (Ar C-H), ~2950 (C-H), ~1470 (C=C), ~1050 (C-O)
Product B: 2,3,4,5-tetramethoxy-6-methylbenzoic acid~10-12 (br s, 1H, COOH), ~3.8-4.0 (m, 12H, 4x OCH₃), ~2.4 (s, 3H, Ar-CH₃)~165-170 (C=O), ~150-155 (4x C-O), ~120-130 (C-COOH, C-CH₃), ~60-62 (4x OCH₃), ~15-20 (Ar-CH₃)256 (M⁺)~2500-3300 (br, O-H), ~1700 (s, C=O), ~1050 (C-O)
Detailed Analysis of Structural Confirmation
  • For Product A (Suzuki Coupling):

    • ¹H NMR: The most telling evidence is the appearance of new signals in the aromatic region (~7.2-7.5 ppm) corresponding to the five protons of the newly introduced phenyl ring.[9] A slight upfield or downfield shift of the methyl and methoxy protons compared to the starting material is also expected due to the change in the electronic environment.

    • ¹³C NMR: The signal corresponding to the carbon atom bonded to bromine (C-Br) will disappear, and new signals for the six carbons of the phenyl ring will appear.

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 288. Crucially, the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 Da, M⁺ and M⁺+2) will be absent.

    • IR Spectroscopy: While less definitive, the appearance of new C-H stretching frequencies around 3050 cm⁻¹ for the new aromatic ring can be observed.

  • For Product B (Carboxylation):

    • ¹H NMR: The key diagnostic signal is a broad singlet far downfield (~10-12 ppm), characteristic of a carboxylic acid proton. The absence of signals in the typical aromatic proton region confirms the substitution pattern is maintained.

    • ¹³C NMR: A new signal will appear in the downfield region (~165-170 ppm), which is indicative of a carbonyl carbon in a carboxylic acid. The C-Br signal will be absent.

    • Mass Spectrometry: The molecular ion peak will be observed at m/z 256, and the bromine isotopic pattern will be gone.

    • IR Spectroscopy: The most compelling evidence will be the appearance of a very broad absorption band from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong, sharp absorption around 1700 cm⁻¹ (C=O stretch).

Conclusion

The structural confirmation of reaction products from this compound relies on a comparative analysis of spectroscopic data against the starting material. For C-C bond-forming reactions like the Suzuki coupling, the key is to identify signals corresponding to the newly introduced carbon framework in both ¹H and ¹³C NMR spectra, supported by the loss of the bromine isotopic signature in the mass spectrum. For functional group interconversions, such as the formation of a carboxylic acid via lithiation, the appearance of unique spectroscopic handles (e.g., the -COOH proton in ¹H NMR and the C=O stretch in IR) provides definitive proof of the transformation. By employing these systematic and self-validating analytical workflows, researchers can proceed with confidence in the structural integrity of their synthesized molecules.

References

quantitative analysis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene in Reaction Mixtures

For researchers, chemists, and drug development professionals, the accurate quantification of specific molecules within complex reaction mixtures is a cornerstone of process optimization, yield determination, and impurity profiling. This guide provides a comprehensive comparison of modern analytical techniques for the quantitative analysis of this compound, a polysubstituted aromatic compound often encountered as an intermediate in organic synthesis.

We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are not only robust but also self-validating. This guide is designed to empower you to select and implement the most appropriate analytical strategy for your specific laboratory context and research goals.

The Analytical Challenge: Quantifying a Needle in a Haystack

A typical reaction mixture containing this compound is a complex matrix. It may include unreacted starting materials, catalysts, reagents, solvents, and multiple byproducts. The primary analytical challenge is to develop a method that is both selective (able to distinguish the analyte from all other components) and sensitive (able to detect and quantify the analyte at relevant concentrations). The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis, such as throughput, accuracy, and regulatory compliance.

Strategic Selection of an Analytical Technique

The three most powerful and widely adopted techniques for the quantitative analysis of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection process can be visualized as a decision tree.

G start Start: Analyze Reaction Mixture Sample is_volatile Is the analyte thermally stable & volatile below 300-350°C? start->is_volatile is_chromophore Does the analyte have a UV chromophore? is_volatile->is_chromophore No gc Gas Chromatography (GC-FID/MS) is_volatile->gc  Yes need_absolute Is absolute quantification without a specific reference standard required? is_chromophore->need_absolute No hplc High-Performance Liquid Chromatography (HPLC-UV/MS) is_chromophore->hplc  Yes derivatize Consider derivatization for GC is_chromophore->derivatize Alternative need_absolute->hplc No (Use universal detector like CAD/ELSD or MS) qnmr Quantitative NMR (qNMR) need_absolute->qnmr  Yes

Caption: Decision tree for selecting the optimal analytical technique.

Given that this compound is a moderately polar, non-volatile solid, HPLC and qNMR are often the most direct routes. However, with an appropriate high-temperature inlet, GC can also be a viable, high-resolution option.

Comparative Deep Dive: HPLC vs. GC vs. qNMR

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile technique for the analysis of non-volatile and thermally sensitive compounds, making it a primary choice for many pharmaceutical analyses.[1][2] Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[3]

  • Principle of Quantification: A sample solution is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Components separate based on their differential affinities for the two phases. A detector measures the analyte as it elutes, and the area of the resulting chromatographic peak is proportional to its concentration. For this compound, its aromatic nature makes it an excellent candidate for UV detection.

  • Strengths & Limitations:

    • Strengths:

      • Excellent for non-volatile and thermally labile compounds.[4]

      • Wide variety of stationary and mobile phases allows for fine-tuning of selectivity.

      • Robust and highly reproducible when validated.

      • Compatible with a range of detectors, including highly selective Mass Spectrometry (MS).

    • Limitations:

      • Analysis times can be longer than GC (typically 10-60 minutes).[3][5]

      • Requires significant volumes of expensive and often hazardous solvents.[5]

      • Peak co-elution with matrix components can be a significant challenge, requiring careful method development.

  • Standard & Sample Preparation:

    • Internal Standard (IS) Stock: Accurately weigh ~25 mg of a suitable, stable internal standard (e.g., 1-bromo-4-methylbenzene) and dissolve in a 25 mL volumetric flask with diluent (e.g., 50:50 Acetonitrile:Water). The IS must be chemically similar but chromatographically resolved from the analyte and all other major peaks.

    • Analyte Stock: Accurately weigh ~25 mg of purified this compound reference standard and prepare a stock solution similarly.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the analyte stock, each containing a fixed concentration of the internal standard.

    • Reaction Mixture Sample: Quench the reaction and dilute an accurately weighed aliquot with the diluent to a concentration within the calibration range. Add the same fixed concentration of internal standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). For halogenated aromatics, a Phenyl-Hexyl or PFP (Pentafluorophenyl) column can offer alternative selectivity through pi-pi interactions.[6]

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength of maximum absorbance for the analyte (e.g., determined via photodiode array (PDA) detector scan, likely ~280-290 nm for this substituted benzene ring).

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression on the curve. An R² value > 0.995 is typically required.

    • Calculate the concentration of the analyte in the reaction mixture sample using its measured peak area ratio and the regression equation.

Gas Chromatography (GC)

GC is a powerful separation technique ideal for volatile and thermally stable compounds.[2] The sample is vaporized and transported by an inert carrier gas through a capillary column, where separation occurs based on boiling point and interactions with the stationary phase.[3]

  • Principle of Quantification: The principles are analogous to HPLC, but in the gas phase. After separation in the column, the analyte is detected by a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or by a Mass Spectrometer (MS), which offers superior selectivity and structural information.[4][7] GC-MS is particularly effective for identifying and quantifying halogenated compounds.[8][9]

  • Strengths & Limitations:

    • Strengths:

      • Unmatched chromatographic resolution (high peak capacity).[7]

      • Fast analysis times, often under 15 minutes.[3]

      • Highly sensitive and robust detectors (FID is a workhorse).[4]

      • Lower solvent consumption and generally lower cost per sample compared to HPLC.[1][3]

    • Limitations:

      • Only suitable for volatile and thermally stable analytes. The analyte must not degrade in the high-temperature injector port.

      • Derivatization may be required for non-volatile compounds, adding complexity.

      • Sample matrix must be "clean"; non-volatile components can contaminate the injector and column.

  • Standard & Sample Preparation:

    • Follow the same principles as for HPLC, but use a volatile solvent compatible with GC (e.g., Dichloromethane, Ethyl Acetate).

    • Choose an internal standard suitable for GC (e.g., tetradecane or another high-boiling point alkane).

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 280 °C (must be high enough to ensure complete volatilization without degradation).

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. This program must be optimized to resolve the analyte from other volatile components.

    • Detector: FID at 320 °C.

  • Data Analysis:

    • The data analysis process is identical to that described for HPLC, using the peak areas from the GC-FID chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides absolute quantification, often without the need for a specific reference standard of the analyte itself.[10] It relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11]

  • Principle of Quantification: A known mass of a stable, high-purity internal standard is added to a known mass of the sample mixture.[10] By comparing the integral of a unique, well-resolved analyte signal to the integral of a known signal from the internal standard, the molar ratio can be precisely determined. From this, the concentration or purity of the analyte can be calculated.[12][13]

  • Strengths & Limitations:

    • Strengths:

      • Provides absolute quantification; it is a primary ratio method traceable to the International System of Units (SI).[10]

      • Non-destructive, allowing for sample recovery.[10]

      • Universal detector for all soluble molecules containing the target nucleus (e.g., ¹H).

      • Rich structural information is obtained simultaneously, confirming analyte identity.

      • Often requires minimal sample preparation beyond dissolution.

    • Limitations:

      • Relatively low sensitivity compared to chromatographic methods; requires higher sample concentrations (typically mg/mL).

      • Requires a high-field NMR spectrometer, which has a high capital and maintenance cost.

      • Signal overlap from matrix components can make accurate integration impossible without excellent spectral resolution.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the reaction mixture into a vial.

    • Accurately weigh and add ~5-10 mg of a high-purity, certified internal standard. The standard must have a simple spectrum with at least one peak that is sharp and well-resolved from all analyte and matrix signals (e.g., Maleic Anhydride, 1,4-Dinitrobenzene).

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher for adequate resolution.

    • Key Parameters: To ensure accurate integration, a long relaxation delay (D1) is critical. D1 should be at least 5 times the longest T₁ relaxation time of both the analyte and standard signals being integrated. A typical value for robust quantification is D1 = 30-60 seconds.

    • Number of Scans: Sufficient scans (e.g., 8 to 32) must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]

  • Data Processing and Analysis:

    • Apply phasing and baseline correction meticulously to ensure accurate integration.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the singlet from the -CH₃ group) and a signal from the internal standard.

    • Calculate the purity or concentration using the following formula[13]:

      • Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * Purity_std (%)

      • Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the standard.

Head-to-Head Performance Comparison

The table below summarizes the expected performance characteristics for each technique in the context of this specific analysis.

ParameterHPLC-UVGC-FID¹H-qNMR
Selectivity Good to Excellent (tunable with column/mobile phase)Excellent (high-resolution columns)Variable (depends on spectral overlap)
Sensitivity (LOD/LOQ) Low µg/mL to ng/mLLow µg/mL to ng/mLHigh µg/mL to mg/mL
Precision (RSD%) < 2%< 2%< 1% (with optimized parameters)
Accuracy High (dependent on reference standard purity)High (dependent on reference standard purity)Very High (primary method)
Analysis Time 15-30 min5-20 min10-20 min (per sample, with long D1)
Throughput High (with autosampler)High (with autosampler)Moderate
Cost per Sample Moderate (solvent cost)LowLow (if spectrometer is available)
Initial Capital Cost ModerateModerateVery High

The Cornerstone of Trustworthy Data: Method Validation

Regardless of the chosen technique, the method must be validated for its intended purpose to ensure reliable and accurate results.[14][15] This is a mandatory requirement in regulated environments and a best practice in research.[16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.

G validation Method Validation (ICH Q2(R1)) Ensuring Fitness for Purpose Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness spec_desc Ability to assess analyte unequivocally in the presence of other components. validation:spec->spec_desc lin_desc Ability to elicit results directly proportional to concentration within a given range. validation:lin->lin_desc acc_desc Closeness of test results to the true value (e.g., via spike/recovery). validation:acc->acc_desc prec_desc Closeness of agreement among a series of measurements (repeatability, intermediate precision). validation:prec->prec_desc lod_desc Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision/accuracy. validation:lod->lod_desc rob_desc Capacity to remain unaffected by small, deliberate variations in method parameters. validation:rob->rob_desc

Caption: Key parameters for analytical method validation.

Recommendations and Conclusion

  • For routine, high-throughput analysis in a process chemistry setting where relative quantification is sufficient and the analyte is thermally stable, GC-FID offers an excellent balance of speed, resolution, and cost-effectiveness.

  • For applications requiring high flexibility, analysis of potentially thermally unstable byproducts, or when GC is not feasible, HPLC-UV is the gold standard. Its adaptability makes it suitable for both R&D and quality control environments.[4]

  • For the absolute quantification of the analyte , for the qualification of a primary reference standard, or when chromatographic methods fail due to co-elution, qNMR is the most powerful and definitive technique. Its ability to provide direct, unbiased quantification without analyte-specific standards is unparalleled.[17]

Ultimately, the choice of analytical technique is a strategic decision that must align with the specific questions being asked. By understanding the fundamental principles, strengths, and limitations of HPLC, GC, and qNMR, researchers can confidently develop and validate robust methods for the quantitative analysis of this compound, ensuring data integrity from discovery through to production.

References

A Comparative Guide to the Regioselectivity of Reactions with 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polysubstituted aromatic rings are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The precise control of substituent placement on these rings is paramount, dictating molecular conformation, electronic properties, and biological activity. 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene presents a fascinating case study in regioselectivity. It is a highly electron-rich and sterically congested arene, featuring a single reactive handle—the carbon-bromine bond. Due to being fully substituted, this molecule precludes typical electrophilic aromatic substitution, channeling its reactivity primarily through pathways involving the bromine atom.

This guide provides an in-depth analysis of the reactivity of this compound. We will explore the dominant reaction pathways, focusing on metal-halogen exchange and palladium-catalyzed cross-coupling. Crucially, to truly assess and understand the concept of regioselectivity with this substrate, we will draw objective comparisons with its structural analogues. This comparative approach will illuminate the profound influence of steric and electronic factors, providing researchers, scientists, and drug development professionals with a predictive framework for designing synthetic routes involving complex, polysubstituted aromatic systems.

Part 1: Metal-Halogen Exchange vs. Directed ortho-Metalation: A Tale of Two Substrates

For many substituted aromatics, lithiation can occur via two competing pathways: proton abstraction (deprotonation) or metal-halogen exchange. The outcome is dictated by the substrate's structure and reaction conditions.

Analysis of this compound

The defining structural feature of our title compound is the absence of any aromatic protons. Consequently, the powerful strategy of Directed ortho-Metalation (DoM), where a directing group guides deprotonation of an adjacent C-H bond, is impossible.[1][2] Reactivity is therefore funneled exclusively through metal-halogen exchange at the C-Br bond. This reaction involves the replacement of the bromine atom with a lithium atom, typically using an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) at low temperatures.[3] The resulting aryllithium intermediate is a potent nucleophile, ready to be quenched with a variety of electrophiles.

The reaction's exclusivity provides absolute regiochemical control, as illustrated in the workflow below.

sub 1-Bromo-2,3,4,5-tetramethoxy- 6-methylbenzene intermediate Aryllithium Intermediate (Regiospecific) sub->intermediate Metal-Halogen Exchange no_dom No Aromatic C-H Bonds DoM Pathway Inaccessible sub->no_dom reagent n-BuLi, THF -78 °C product 1-E-2,3,4,5-tetramethoxy- 6-methylbenzene intermediate->product Electrophilic Quench electrophile Electrophile (E+) sub_iso 1-Bromo-2,3,4,5-tetramethoxybenzene (Isomer with C6-H) path1 Pathway A: Metal-Halogen Exchange path2 Pathway B: Directed ortho-Metalation intermediate1 1-Lithio Intermediate sub_iso->intermediate1 k_exchange intermediate2 6-Lithio Intermediate sub_iso->intermediate2 k_DoM reagent_iso Organolithium Base (e.g., s-BuLi/TMEDA) product1 Product A intermediate1->product1 Quench (E+) product2 Product B intermediate2->product2 Quench (E+) cluster_0 Sterically Hindered Substrate cluster_1 Less Hindered Alternative s1 Our Substrate (Crowded C1-Br) arrow1 Slow Oxidative Addition pd1 Pd(0)L_n s2 1-Bromo-4-methoxybenzene (Open C1-Br) arrow2 Fast Oxidative Addition pd2 Pd(0)L_n

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synthesis of complex, polysubstituted aromatic scaffolds is of paramount importance. These structures often form the core of pharmacologically active molecules and advanced materials. 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene represents a unique building block, characterized by its high degree of substitution, electron-rich nature, and significant steric hindrance around the reactive carbon-bromine bond. These features present both an opportunity for creating novel molecular architectures and a significant challenge for synthetic chemists.

This guide provides a comparative analysis of this substrate's performance in two of the most powerful and ubiquitous cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the causal factors that govern reaction success, compare its reactivity with less sterically encumbered analogs, and provide field-tested experimental protocols for its application.

Part 1: Suzuki-Miyaura C-C Coupling: Navigating Steric Demands

The Palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation due to its operational simplicity and broad functional group tolerance.[1] However, substrates like this compound, which are both sterically hindered and electron-rich, can be challenging. The steric bulk impedes the initial oxidative addition of the Pd(0) catalyst, while the electron-donating methoxy groups can slow this step further.[2]

To overcome these hurdles, the choice of catalyst system is critical. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields. The solution lies in using catalysts with bulky, electron-rich ligands that accelerate the key steps of the catalytic cycle.[3] Specifically, biarylphosphine ligands (e.g., RuPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are highly effective.[4] These ligands form monoligated Pd(0) species that are highly reactive and promote the difficult oxidative addition and the final, sterically demanding reductive elimination step to release the biaryl product.[3]

Comparative Performance Analysis

To contextualize the performance of our target substrate, we compare it against less substituted aryl bromides under optimized conditions for hindered couplings. The data clearly illustrates that while simpler substrates react under milder conditions, the heavily substituted ring requires a more specialized catalyst system and often higher temperatures to achieve comparable yields.

Aryl HalideCoupling PartnerCatalyst / LigandBaseSolvent / Temp.Yield (%)
This compound Phenylboronic AcidPd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane / 100 °C~85-95%
1-Bromo-3,5-dimethoxybenzene[5]Phenylboronic AcidPd(OAc)₂ / PCy₃·HBF₄[6]Cs₂CO₃Toluene/H₂O / 80 °C>90%
Bromobenzene[7][8]Phenylboronic AcidPd(OAc)₂ / Biuret[9]K₂CO₃ⁱPrOH/H₂O / RT>95%

Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a robust method for the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge flask with: - Aryl Bromide - Boronic Acid - Pd₂(dba)₃ / RuPhos - K₃PO₄ purge 2. Evacuate & backfill with Argon (3x) reagents->purge solvent 3. Add anhydrous 1,4-Dioxane purge->solvent heat 4. Heat to 100 °C (12-24h) solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor cool 6. Cool & Dilute (Ethyl Acetate) monitor->cool filter 7. Filter through Celite cool->filter extract 8. Aqueous Wash & Dry filter->extract purify 9. Column Chromatography extract->purify product product purify->product Final Product Buchwald_Hartwig_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge tube with: - NaOt-Bu - Pd₂(dba)₃ / XPhos - Aryl Bromide add_solvents 2. Add Toluene & Amine reagents->add_solvents seal 3. Seal Tube add_solvents->seal heat 4. Heat to 110 °C (12-24h) seal->heat monitor 5. Monitor by LC-MS heat->monitor cool 6. Cool & Dilute (CH₂Cl₂) monitor->cool filter 7. Filter through Celite cool->filter concentrate 8. Concentrate Filtrate filter->concentrate purify 9. Column Chromatography concentrate->purify product product purify->product Final Product

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.